Pergolide Mesylate
Description
This compound is a semi-synthetic ergot derivative and a dopamine agonist with antiparkinson property. This compound binds to and activates dopamine receptor subtypes D1 and D2, resulting in prolactin secretion inhibition, transient increase in serum concentration of growth hormone, and decrease in serum concentration of luteinizing hormone. Direct stimulation of postsynaptic dopamine receptors in the nigrostriatal system, may account for this agent's antiparkinson activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988. It was withdrawn in at least one region.
Pergolide is a long-acting dopamine agonist approved in 1982 for the treatment of Parkinson's Disease. It is an ergot derivative that acts on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors. It was indicated as adjunct therapy with levodopa/carbidopa in the symptomatic treatment of parkinsonian syndrome. It was later found that pergolide increased the risk of cardiac valvulopathy. The drug was withdrawn from the US market in March 2007 and from the Canadian market in August 2007.
See also: Pergolide (has active moiety).
Structure
3D Structure of Parent
Properties
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCVGPLTGZWHGS-ZORIOUSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66104-22-1 (Parent) | |
| Record name | Pergolide mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040583 | |
| Record name | Pergolide methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66104-23-2 | |
| Record name | Pergolide mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66104-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pergolide mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERGOLIDE MESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PERGOLIDE MESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pergolide methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERGOLIDE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55B9HQY616 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Pergolide Mesylate: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide mesylate, a semi-synthetic ergot derivative, is a potent dopamine receptor agonist with a historical therapeutic role in the management of Parkinson's disease. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological profile, and relevant experimental methodologies. Detailed quantitative data on its receptor binding affinities and pharmacokinetic parameters are presented in structured tables for ease of comparison. Furthermore, this document outlines key experimental protocols for its synthesis and analysis, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to support advanced research and development activities. Although its clinical use in humans has been largely discontinued in some regions due to safety concerns, its potent dopaminergic activity continues to make it a valuable tool in pharmacological research and veterinary medicine.
Chemical Structure and Physicochemical Properties
This compound is the methanesulfonate salt of pergolide. The ergoline ring system forms the core of its structure, which is characteristic of ergot alkaloids.
Chemical Structure:
-
IUPAC Name: (8β)-8-[(Methylthio)methyl]-6-propylergoline monomethanesulfonate[1]
-
CAS Number: 66104-23-2[1]
-
Molecular Formula: C₁₉H₂₆N₂S · CH₄O₃S (or C₂₀H₃₀N₂O₃S₂)[2][3][4]
-
Molecular Weight: 410.60 g/mol
The chemical structure of this compound is depicted below:
(Image of the chemical structure of this compound)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Melting Point | 252-254 °C | |
| pKa | 7.8 (in 66% DMF) | |
| Solubility | - DMSO: >10 mM - Ethanol: 2 mg/mL - Water: Slightly soluble | |
| LogP | 4.0 (Pergolide base) |
Pharmacology
This compound is a potent and long-acting dopamine receptor agonist with a higher affinity for D2-like (D2, D3) receptors than D1-like receptors. Its therapeutic effects in Parkinson's disease were attributed to the direct stimulation of postsynaptic dopamine receptors in the nigrostriatal system.
Receptor Binding Affinity
The binding affinities (Ki) of pergolide for various neurotransmitter receptors are crucial for understanding its pharmacological profile, including both its therapeutic effects and potential side effects.
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D1 | 447 | Human | |
| Dopamine D2 | 2.5 | Bovine | |
| Dopamine D2 | 0.61 (Cabergoline), 0.95 (Lisuride) | Human | |
| Dopamine D3 | 0.86 | Human | |
| Serotonin 5-HT2A | Agonist activity | Porcine | |
| Serotonin 5-HT2B | Potent agonist activity | Porcine |
Note: Ki values can vary depending on the experimental conditions and tissue source.
Mechanism of Action and Signaling Pathways
Pergolide's primary mechanism of action involves the activation of dopamine D1 and D2 receptors.
-
Dopamine D1 Receptor Activation: D1 receptors are coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
Dopamine D2 Receptor Activation: D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
The simplified signaling pathways for D1 and D2 receptor activation are illustrated below.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various species. It is characterized by rapid absorption and extensive metabolism.
Preclinical Pharmacokinetics
| Species | Route | Dose | Cmax | Tmax (h) | t1/2 (h) | Reference |
| Horse | IV | 20 µg/kg | - | - | 5.64 ± 2.36 | |
| Horse | Oral | 10 µg/kg | 4.05 ± 2.02 ng/mL | 0.415 | 5.86 ± 3.42 | |
| Donkey | Intragastric | 2 µg/kg | 0.16 ± 0.16 ng/mL | - | 9.74 ± 1.35 | |
| Donkey | Oral (5 days) | 2 µg/kg/day | 3.74 ± 2.26 ng/mL | - | 16.35 ± 5.21 |
Human Pharmacokinetics
Detailed pharmacokinetic data in humans is limited in publicly available literature. Pergolide is known to be approximately 90% bound to plasma proteins. It undergoes extensive hepatic metabolism, with at least 10 metabolites detected, including N-despropylpergolide, pergolide sulfoxide, and pergolide sulfone. The major route of excretion is via the kidneys.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from 9,10-dihydrolysergic acid through a multi-step process. A general synthetic scheme is outlined below.
Detailed Protocol for Salification of Pergolide Base:
-
Suspend 8.64 grams (0.0275 moles) of pergolide base in 130 ml of methanol at room temperature.
-
Heat the suspension to 60°C.
-
Add 2.70 grams (0.0281 moles) of methanesulfonic acid in a 15% methanolic solution.
-
Evaporate the resulting solution to a volume of 55 ml.
-
Add 60 ml of isopropanol and concentrate the solution again to 55 ml.
-
Allow the mixture to cool to 25°C.
-
Filter the crystalline product.
-
Wash the collected crystals twice with 50 ml of isopropanol.
-
Dry the product under vacuum at 60°C for 24 hours to yield this compound.
Analytical Method: Quantification of Pergolide in Plasma by UPLC-MS/MS
This protocol provides a sensitive method for the determination of pergolide in plasma, suitable for pharmacokinetic studies.
Sample Preparation:
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for pergolide and the internal standard.
Conclusion
This compound possesses a well-defined chemical structure and a potent pharmacological profile as a dopamine receptor agonist. This guide has provided a detailed summary of its key properties, including quantitative data on receptor binding and pharmacokinetics, to serve as a valuable resource for the scientific community. The outlined experimental protocols for synthesis and analysis, along with the visual representations of its mechanism of action and experimental workflows, are intended to facilitate further research and a deeper understanding of this pharmacologically significant molecule. While its therapeutic application in humans has been limited, its continued use in veterinary medicine and as a research tool underscores the importance of a thorough understanding of its chemical and biological characteristics.
References
- 1. US20050124812A1 - Process for the synthesis of pergolide - Google Patents [patents.google.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Pharmacokinetic properties of this compound following single and multiple-dose administration in donkeys (Equus asinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of pergolide after intravenous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Pergolide Mesylate: A Technical Guide to its Mechanism of Action as a Dopamine Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide mesylate is a potent, synthetic ergot derivative that functions as a direct-acting dopamine receptor agonist. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the functional consequences of receptor activation. The document summarizes quantitative pharmacodynamic data, details key experimental protocols for its characterization, and visualizes complex biological and experimental processes. While historically used in the management of Parkinson's disease, its clinical application in humans has been largely discontinued due to an association with cardiac valvulopathy, a serious adverse effect linked to its activity at serotonin 5-HT2B receptors. Understanding the multifaceted pharmacology of pergolide remains crucial for the development of safer and more selective dopamine agonists.
Introduction
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficiency of dopamine in the striatum. Dopamine receptor agonists are a class of therapeutic agents that mimic the effects of endogenous dopamine by directly stimulating postsynaptic dopamine receptors.[1][2] this compound emerged as a second-generation dopamine agonist, demonstrating efficacy in alleviating the motor symptoms of Parkinson's disease, often as an adjunct therapy to levodopa.[2] Its mechanism of action is primarily attributed to its potent agonism at both D1-like and D2-like families of dopamine receptors.[2][3] However, its complex pharmacodynamic profile, which includes significant interaction with serotonin receptors, is critical to understanding both its therapeutic effects and its significant safety concerns.
Receptor Binding and Functional Activity
Pergolide exhibits a broad receptor binding profile, with high affinity for several dopamine and serotonin receptor subtypes. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. The functional activity is often described by the half-maximal effective concentration (EC50), the concentration at which the drug elicits 50% of its maximal response, and the maximum efficacy (Emax).
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of pergolide for key human dopamine and serotonin receptors. It is important to note that these values can vary between studies due to different experimental conditions, such as the radioligand used, tissue preparation, and cell system.
Table 1: Pergolide Binding Affinities (Ki) for Human Receptors
| Receptor Subtype | Mean Ki (nM) | Reference Radioligand | Source System |
| Dopamine Receptors | |||
| D1 | 447 | [3H]-SCH23390 | Human Striatum |
| D2 | 2.5 | [3H]-Dopamine | Bovine Striatum |
| D3 | 0.86 | [3H]-Spiperone | Human Striatum |
| Serotonin Receptors | |||
| 5-HT2B | Potent Agonist | - | Porcine Pulmonary Arteries |
Data compiled from multiple sources.
Table 2: Pergolide Functional Potency (pEC50) and Efficacy
| Receptor Subtype | pEC50 (-log EC50 M) | Efficacy | Assay Type | Source System |
| Dopamine Receptors | ||||
| D2S | - | Full Agonist | cAMP Assay | HEK-293 Cells |
| Serotonin Receptors | ||||
| 5-HT2B | 8.42 | Full Agonist | Relaxation Assay | Porcine Pulmonary Arteries |
Data compiled from multiple sources.
Signaling Pathways
Pergolide's effects are mediated through the activation of G protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades. Its dual agonism at D1 and D2 receptors, as well as its potent activity at 5-HT2B receptors, results in distinct downstream cellular responses.
Dopamine D1 Receptor Signaling
The D1 dopamine receptor is canonically coupled to the Gαs/olf family of G proteins. Agonist binding by pergolide stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). This signaling cascade ultimately modulates neuronal excitability and gene expression.
Dopamine D2 Receptor Signaling
In contrast to the D1 receptor, the D2 dopamine receptor is coupled to the Gαi/o family of G proteins. Pergolide's agonism at D2 receptors inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels and reducing PKA activity. This inhibitory pathway is a key component of its therapeutic effect in Parkinson's disease, as it helps to rebalance the striatal output pathways.
Serotonin 5-HT2B Receptor Signaling and Cardiac Valvulopathy
The most significant off-target effect of pergolide is its potent agonism at the serotonin 5-HT2B receptor. These receptors are expressed on cardiac valve interstitial cells. Chronic activation of 5-HT2B receptors by pergolide leads to the proliferation of these cells and the deposition of extracellular matrix, resulting in the thickening and stiffening of the heart valves, a condition known as cardiac valvulopathy. This proliferative signaling is thought to be mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
The characterization of pergolide's pharmacodynamic profile relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (pergolide) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., D2L).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors), and serial dilutions of pergolide.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand, e.g., 10 µM haloperidol).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester, which separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of pergolide to generate a competition curve.
-
Determine the IC50 value (the concentration of pergolide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (for Gs-coupled receptors like D1) or inhibit (for Gi-coupled receptors like D2) the production of cAMP.
Methodology (for D2 Receptor Agonism - Inhibition):
-
Cell Culture:
-
Plate CHO or HEK293 cells stably expressing the human D2 receptor in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 30 minutes.
-
Add serial dilutions of pergolide to the wells.
-
Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or a luciferase-based reporter assay).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of pergolide.
-
Determine the EC50 and Emax values from the curve using non-linear regression.
-
References
The Discovery and Development of Pergolide Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide mesylate, a semi-synthetic ergot alkaloid, emerged as a potent dopamine receptor agonist and played a significant role in the therapeutic landscape of Parkinson's disease and hyperprolactinemia. This technical guide provides an in-depth exploration of the history, discovery, and pharmacological profile of this compound. It details the initial synthesis, key preclinical and clinical investigations, and the methodologies employed in its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
History and Discovery
Pergolide, an ergoline-based dopamine agonist, was first synthesized by scientists at Eli Lilly and Company. The invention is credited to Edmund C. Kornfeld and Nicholas J. Bach, as detailed in the U.S. Patent 4,166,182, filed in 1977 and granted in 1979.[1] The development of pergolide was part of a broader effort to discover novel dopamine agonists with improved efficacy and duration of action compared to existing treatments for Parkinson's disease, such as levodopa.
The initial synthesis of pergolide involved a multi-step process starting from lysergic acid, a naturally occurring ergot alkaloid. Subsequent research focused on optimizing the synthetic route for commercial production. This compound was approved for medical use in the treatment of Parkinson's disease in 1989.[1] It was also found to be effective in treating hyperprolactinemia due to its potent prolactin-lowering effects.
Synthesis of this compound
The synthesis of pergolide, as described in U.S. Patent 4,166,182, is a multi-step process starting from D-lysergic acid. The following diagram illustrates a representative synthetic pathway.
References
Pergolide Mesylate: A Technical Guide to Dopamine D1 and D2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of pergolide mesylate for dopamine D1 and D2 receptors. This compound is a potent dopamine receptor agonist, and understanding its interaction with D1 and D2 receptor subtypes is crucial for its therapeutic application and for the development of novel dopaminergic agents.[1] This document details quantitative binding data, experimental protocols for affinity determination, and the associated signaling pathways.
Core Data: Binding Affinity of this compound
The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed in terms of the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). A lower value for these constants indicates a higher binding affinity.
Pergolide exhibits a significantly higher affinity for the dopamine D2 receptor compared to the D1 receptor.[1] The following table summarizes the quantitative binding affinity data for this compound at human and rodent dopamine D1 and D2 receptors, as determined by various in vitro radioligand binding assays.
| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Radioligand | Binding Parameter | Value (nM) | Reference |
| Dopamine D1 | Pergolide | Human | Striatum | [3H]SCH23390 | Ki | 447 | [2] |
| Dopamine D2 | Pergolide | Human | Striatum | [3H]Spiperone | Ki | 0.86 | [2] |
| Dopamine D2 | Pergolide | Bovine | Striatal Membranes | [3H]Dopamine | Ki | 2.5 | [3] |
| Dopamine D2 | Pergolide | Rat/Calf | Striatum | [3H]Pergolide | Kd | 1.2 - 3.1 |
Experimental Protocols: Determining Binding Affinity
The data presented above are primarily derived from competitive radioligand binding assays. These assays are a cornerstone of receptor pharmacology, allowing for the determination of a test compound's affinity for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol 1: Competitive Binding Assay for Dopamine D2 Receptors
This protocol outlines a typical procedure for determining the binding affinity of a test compound, such as pergolide, for the dopamine D2 receptor using [3H]-spiperone as the radioligand.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).
-
Radioligand: [3H]-Spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Agent: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Add assay buffer, a fixed concentration of [3H]-spiperone (typically at or near its Kd value), and the membrane suspension.
-
Non-specific Binding: Add the non-specific binding agent, the fixed concentration of [3H]-spiperone, and the membrane suspension.
-
Competition: Add serial dilutions of this compound, the fixed concentration of [3H]-spiperone, and the membrane suspension.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the pergolide concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Competitive Binding Assay for Dopamine D1 Receptors
This protocol is similar to the D2 assay but utilizes a D1-selective radioligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human dopamine D1 receptor or from D1-rich brain tissue.
-
Radioligand: [3H]-SCH23390.
-
Test Compound: this compound.
-
Non-specific Binding Agent: A high concentration of a potent D1 antagonist (e.g., 1 µM (+)-butaclamol or SCH23390).
-
Other materials: As described in Protocol 1.
Procedure:
The procedure is analogous to the D2 receptor binding assay, with the substitution of [3H]-SCH23390 for [3H]-spiperone and the appropriate non-specific binding agent.
Signaling Pathways
The functional consequences of pergolide binding to D1 and D2 receptors are dictated by the downstream signaling cascades these receptors initiate.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are canonically coupled to the Gs/olf family of G proteins. Activation of D1 receptors by an agonist like pergolide leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. There is also evidence for non-canonical D1 receptor signaling, including coupling to Gq proteins and activation of the phospholipase C (PLC) pathway, although this is less well-established.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are primarily coupled to the Gi/o family of G proteins. Agonist binding to D2 receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the effects of D1 receptor stimulation. In addition to this canonical pathway, D2 receptors can also signal through G protein-independent mechanisms, notably via β-arrestin2. Upon agonist binding, the D2 receptor is phosphorylated, leading to the recruitment of β-arrestin2. This can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the MAPK/ERK pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound.
References
- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Affected by Pergolide Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide Mesylate, a synthetic ergot derivative, has a complex pharmacological profile primarily characterized by its potent agonism at dopamine D1 and D2 receptors. It also exhibits significant activity at serotonin 5-HT2B receptors, which has been linked to adverse effects. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. The information herein is intended to support further research and drug development efforts related to dopaminergic and serotonergic signaling.
Dopamine D1 Receptor Signaling
Pergolide acts as an agonist at the dopamine D1 receptor, which is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins.[1][2] This interaction initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32) at the threonine 34 residue in striatal neurons.[5]
References
- 1. Agonist-directed trafficking of signalling at serotonin 5-HT2A, 5-HT2B and 5-HT2C-VSV receptors mediated Gq/11 activation and calcium mobilisation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacodynamics of Pergolide Mesylate in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide mesylate, an ergot-derived compound, is a potent dopamine receptor agonist with a complex pharmacodynamic profile in the central nervous system (CNS). Historically used in the management of Parkinson's disease, its clinical application has been significantly curtailed due to associations with cardiac valvulopathy. Nevertheless, its potent and broad-spectrum receptor activity continues to make it a valuable tool in neuroscience research for understanding dopaminergic and serotonergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized in structured tables, and key signaling and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Receptor Binding Profile
This compound exhibits a broad receptor binding profile, acting as an agonist at multiple dopamine, serotonin, and adrenergic receptors. Its primary therapeutic effects in Parkinson's disease are attributed to its potent agonism at D1 and D2 dopamine receptors.[1][2] However, its interactions with other receptors, particularly the serotonin 5-HT2B receptor, are responsible for significant adverse effects.[3][4]
Quantitative Binding Affinity Data
The following tables summarize the in vitro binding affinities (Ki values) of pergolide for various CNS receptors. These values represent the concentration of the drug required to occupy 50% of the receptors and are indicative of binding potency.
Table 1: Pergolide Binding Affinities for Dopamine Receptors
| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference |
| Dopamine D1 | 447 | Human Striatum | [³H]-SCH23390 | [5] |
| Dopamine D2 | 2.5 | Bovine Striatum | [³H]-Dopamine | |
| Dopamine D3 | 0.86 | Human Striatum | [³H]-Spiperone |
Table 2: Pergolide Binding Affinities for Serotonin Receptors
| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference |
| 5-HT2A | Potent Agonist | Porcine Vascular Rings | N/A | |
| 5-HT2B | Potent Agonist | Porcine Pulmonary Arteries | N/A |
Table 3: Pergolide Binding Affinities for Adrenergic Receptors
| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference |
| Alpha-2 | 19-95 (analogues) | N/A | [³H]-Rauwolscine |
Signaling Pathways
Pergolide's interaction with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The primary signaling pathways for its major receptor targets are detailed below.
Dopamine D1 and D2 Receptor Signaling
Pergolide's agonism at D1 and D2 receptors forms the basis of its anti-parkinsonian effects. These two receptor subtypes are coupled to different G-proteins and elicit opposing effects on adenylyl cyclase activity.
Serotonin 5-HT2B Receptor Signaling and Valvulopathy
The agonism of pergolide at 5-HT2B receptors is a critical off-target effect linked to the development of cardiac valvulopathy. This signaling pathway involves the activation of extracellular signal-regulated kinase 2 (ERK2).
Alpha-2 Adrenergic Receptor Signaling
Pergolide's activity at alpha-2 adrenergic receptors, which are inhibitory G-protein coupled receptors, contributes to its complex pharmacodynamic profile.
Experimental Protocols
The characterization of pergolide's pharmacodynamics relies on a variety of in vitro and in vivo experimental techniques. This section details the methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., bovine striatum) is homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-dopamine or [³H]-spiperone) and a range of concentrations of unlabeled pergolide. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of pergolide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.
Detailed Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the striatum, of an anesthetized rat. The animal is allowed to recover from surgery.
-
Perfusion and Sampling: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Extracellular molecules, including dopamine and its metabolites (DOPAC and HVA), diffuse across the semipermeable membrane of the probe and are collected in the outflowing perfusate (dialysate).
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, pergolide is administered (e.g., systemically).
-
Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentrations of dopamine, DOPAC, and HVA.
-
Data Analysis: The changes in the extracellular concentrations of dopamine and its metabolites following pergolide administration are calculated as a percentage of the baseline levels.
Behavioral Pharmacology: Stereotypy Assessment
Behavioral assays are used to assess the functional consequences of pergolide's receptor activity. Stereotypy, which includes repetitive, compulsive behaviors like sniffing, gnawing, and licking, is a common behavioral manifestation of dopamine receptor stimulation.
Detailed Methodology:
-
Animal Model: Rats are often used as the animal model. To enhance sensitivity to dopamine agonists, animals may have unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.
-
Drug Administration: Pergolide is administered to the animals, typically via subcutaneous or intraperitoneal injection.
-
Observation and Scoring: Following drug administration, the animals are placed in an observation chamber. Their behavior is recorded, often by video, for a set period. A trained observer, blind to the treatment conditions, scores the intensity and type of stereotypic behaviors at regular intervals using a standardized rating scale. An example of a rating scale is as follows:
-
0: Asleep or still
-
1: Active
-
2: Predominantly active, with bursts of stereotyped sniffing and head movements
-
3: Stereotyped activity, with sniffing and head movements, but with locomotion
-
4: Continuous stereotyped sniffing, head and limb movements, with little or no locomotion
-
5: Continuous stereotyped sniffing, with gnawing or licking of the cage
-
6: Continuous stereotyped gnawing or licking of the cage
-
-
Data Analysis: The stereotypy scores are analyzed to determine the dose-response relationship and the time course of pergolide's effects on this behavior.
Conclusion
This compound possesses a complex and potent pharmacodynamic profile in the central nervous system, characterized by high-affinity interactions with a broad range of dopamine, serotonin, and adrenergic receptors. Its primary action as a D1 and D2 dopamine receptor agonist underlies its therapeutic utility in conditions of dopamine deficiency, while its agonism at 5-HT2B receptors is a major liability due to the risk of cardiac valvulopathy. The experimental methodologies detailed in this guide, including radioligand binding assays, in vivo microdialysis, and behavioral assessments, are crucial for the continued investigation of pergolide and other dopaminergic compounds. A thorough understanding of these techniques and the intricate signaling pathways activated by such ligands is essential for the development of safer and more effective therapies for neurological and psychiatric disorders.
References
- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the molecular fragment that is responsible for agonism of pergolide at serotonin 5-Hydroxytryptamine2B and 5-Hydroxytryptamine2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonism at 5-HT2B receptors is not a class effect of the ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Pergolide Mesylate's Interaction with Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide mesylate, an ergot derivative and potent dopamine receptor agonist, was historically used in the management of Parkinson's disease. However, its clinical application was curtailed due to concerns over cardiac valvulopathy, a serious side effect linked to its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth analysis of the interaction between this compound and various serotonin receptor subtypes. It consolidates quantitative binding affinity and functional activity data, details the experimental protocols used to ascertain these interactions, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development investigating the serotonergic activity of pergolide and similar compounds.
Introduction
Pergolide is a semi-synthetic ergoline derivative that primarily acts as a dopamine D2 and D1 receptor agonist.[1] Its therapeutic effects in Parkinson's disease were attributed to its ability to stimulate dopamine receptors in the brain.[2][3] However, a significant body of evidence emerged linking long-term pergolide treatment to an increased risk of cardiac valvular fibrosis.[4][5] This adverse effect is now understood to be mediated by the drug's agonist activity at the serotonin 5-HT2B receptor subtype, which is expressed on cardiac valve interstitial cells. Understanding the broader serotonergic profile of pergolide is therefore crucial for comprehending its mechanism of action and off-target effects. This guide will focus on the binding and functional characteristics of pergolide at a range of serotonin receptors.
Quantitative Analysis of Pergolide's Interaction with Serotonin Receptors
The following tables summarize the binding affinity (Ki) and functional activity (EC50/pEC50) of pergolide at various human serotonin receptor subtypes. The data has been compiled from multiple in vitro studies.
Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference Radioligand | Cell Line |
| 5-HT1A | 8.9 | [3H]8-OH-DPAT | CHO |
| 5-HT1B | 15.8 | [3H]GR 125743 | CHO |
| 5-HT1D | 7.9 | [3H]GR 125743 | CHO |
| 5-HT2A | 1.8 | [3H]ketanserin | CHO |
| 5-HT2B | 0.3 | [3H]LSD | CHO |
| 5-HT2C | 1.3 | [3H]mesulergine | CHO |
| 5-HT6 | 65 | [3H]LSD | HEK293 |
| 5-HT7 | 9.8 | [3H]5-CT | HEK293 |
Note: Ki values are indicative of the concentration of pergolide required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies higher binding affinity.
Table 2: this compound Functional Activity (EC50/pEC50) at Human Serotonin Receptors
| Receptor Subtype | Functional Assay | Activity | EC50 (nM) / pEC50 | Emax (%) | Cell Line |
| 5-HT2A | Gq/11 activation | Partial Agonist | pEC50 = 7.5 | 55 | Rat Tail Artery |
| 5-HT2B | Gq/11 activation | Agonist | - | - | CHO |
| 5-HT2B | ERK2 Signaling | Agonist | - | - | - |
Note: EC50 is the concentration of an agonist that provides 50% of its maximal response. pEC50 is the negative logarithm of the EC50 value. Emax represents the maximum response produced by the drug compared to a full agonist.
Experimental Protocols
The data presented above were generated using standardized in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved through competitive binding experiments where the unlabeled drug (pergolide) competes with a radiolabeled ligand for binding to the receptor.
-
Cell Culture: Stably transfected cell lines (e.g., CHO or HEK293) expressing the human serotonin receptor subtype of interest are cultured to confluence.
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C.
-
Incubation Mixture: In a 96-well plate, the following are added in a final volume of 250 µL:
-
150 µL of the prepared cell membrane suspension (containing 3-20 µg of protein).
-
50 µL of varying concentrations of unlabeled this compound.
-
50 µL of a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of pergolide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist. For G protein-coupled receptors (GPCRs) like the serotonin receptors, common functional assays include measuring the levels of second messengers such as cyclic adenosine monophosphate (cAMP).
This assay is used to determine whether a ligand activates Gs-coupled receptors (which increase cAMP) or Gi-coupled receptors (which decrease cAMP).
-
Cell Seeding: Cells stably expressing the Gs-coupled (e.g., 5-HT7) or Gi-coupled (e.g., 5-HT1A) receptor are seeded into a 384-well plate.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, a cAMP-stimulating agent like forskolin is added to increase the basal cAMP level, allowing for the detection of an inhibitory effect.
-
Incubation: The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: A lysis buffer containing a detection reagent is added. Commercially available kits (e.g., GloSensor™, AlphaScreen™) utilize various technologies, such as bioluminescence or fluorescence resonance energy transfer (FRET), to quantify the amount of cAMP produced.
-
Data Analysis: The luminescence or fluorescence signal is measured, and dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of pergolide.
Signaling Pathways
Pergolide's interaction with different serotonin receptor subtypes triggers distinct intracellular signaling cascades. The primary pathways are mediated by heterotrimeric G proteins.
5-HT1A Receptor (Gi/o-coupled)
Activation of the 5-HT1A receptor by an agonist like pergolide leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.
5-HT2 Receptor Family (Gq/11-coupled)
Pergolide acts as an agonist or partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. These receptors are coupled to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
5-HT7 Receptor (Gs-coupled)
The 5-HT7 receptor is coupled to the stimulatory Gs protein. Agonist binding by pergolide would lead to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA.
References
- 1. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of Pergolide Mesylate Bioactivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the in vitro bioactivity of Pergolide Mesylate, a potent ergoline-based dopamine receptor agonist. The document details its receptor binding affinity, functional activity, and the key experimental protocols used for its characterization. All quantitative data are presented in structured tables, and critical pathways and workflows are visualized using diagrams.
Receptor Binding Profile of this compound
This compound is a semisynthetic ergoline derivative that interacts with multiple dopamine receptor subtypes.[1] Its primary mechanism of action involves potent agonism at D2 dopamine receptors, but it also exhibits significant activity at D1 and D3 receptors.[1][2][3] The binding affinity of a compound to its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The in vitro binding affinities of this compound for various dopamine receptor subtypes have been determined using radioligand binding assays with membrane preparations from different brain regions, such as the bovine or rat striatum.[4]
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Radioligand | Tissue Source | Ki Value (nM) | Reference |
| Dopamine (General) | ³H-Dopamine | Bovine Striatum | 2.5 | |
| Dopamine D1 | ³H-SCH23390 | Human Striatum | 447 | |
| Dopamine D2 | ³H-Spiperone | Human Striatum | Not explicitly stated, but high affinity is noted | |
| Dopamine D3 | Not Specified | Human Striatum | 0.86 |
Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue source.
Functional Bioactivity and Signaling Pathways
Beyond receptor binding, the functional activity of this compound is characterized by its ability to elicit a cellular response upon binding. As a dopamine agonist, it mimics the action of endogenous dopamine. The D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families are coupled to different G-proteins and thus trigger distinct downstream signaling cascades.
-
D1 Receptor Activation: D1 receptors are coupled to the Gs alpha subunit (Gαs). Agonist binding, including by pergolide, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
D2 Receptor Activation: D2 receptors are coupled to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP production.
The potency of an agonist is measured by its EC50 value (half-maximal effective concentration), while the potency of an antagonist is measured by its IC50 value (half-maximal inhibitory concentration).
Table 2: Functional Activity of this compound
| Assay Type | Receptor Target | Effect | Potency (EC50/IC50) | Intrinsic Activity | Reference |
| cAMP Formation | D1 Receptor | Agonist | 1.04 µM | 100% | |
| Prolactin Release | D2 Receptor | Agonist (Inhibition) | Potent activity noted | Not specified | |
| cAMP Inhibition | D2 Receptor | Agonist | Not specified | Not specified |
Visualizing the Core Signaling Pathways
The differential effects of Pergolide on D1 and D2 receptors are central to its pharmacological profile. The following diagrams illustrate these opposing signaling cascades.
Caption: D1 receptor agonist signaling pathway.
Caption: D2 receptor agonist signaling pathway.
Experimental Protocols
The characterization of Pergolide's bioactivity relies on standardized in vitro assays. Below are detailed methodologies for receptor binding and functional cAMP assays.
Radioligand Binding Assay Protocol (for Ki Determination)
This assay quantifies the affinity of Pergolide for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membrane preparations expressing the dopamine receptor of interest (e.g., from human striatum or recombinant cell lines).
-
Radioligand (e.g., ³H-Spiperone for D2, ³H-SCH23390 for D1).
-
This compound stock solution.
-
Assay Buffer (e.g., Tris-HCl with physiological salts).
-
Non-specific binding determinator (e.g., a high concentration of a non-labeled antagonist like (+)butaclamol).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of this compound.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Pergolide (or buffer for total binding, or non-specific determinator for non-specific binding).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Pergolide. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50 value, which is then used to calculate the Ki value.
Caption: Workflow for a radioligand binding assay.
Functional cAMP Assay Protocol (for EC50/IC50 Determination)
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the dopamine receptor of interest (D1 or D2).
-
Cell culture medium and plating supplies (e.g., 96-well plates).
-
Assay Buffer (e.g., HBSS with HEPES).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin (an adenylyl cyclase activator, used for D2/Gi assays).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Methodology for D2 Receptor (Gi-coupled):
-
Cell Plating: Seed the D2-expressing cells into a 96-well plate and incubate overnight to allow for attachment.
-
Pre-incubation: Remove the media and add assay buffer containing IBMX. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stimulation: Add varying concentrations of Pergolide along with a fixed concentration of forskolin to all wells (except the negative control). Forskolin artificially raises cAMP levels, allowing the inhibitory effect of the D2 agonist to be measured. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of Pergolide. Use non-linear regression to determine the IC50 value, representing the concentration at which Pergolide produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
Methodology for D1 Receptor (Gs-coupled):
-
The protocol is similar to the D2 assay, but forskolin is not used for stimulation. Instead, the ability of Pergolide alone to increase basal cAMP levels is measured. The EC50 value, representing the concentration for 50% of the maximal cAMP production, is determined.
Caption: Generalized workflow for a cell-based cAMP functional assay.
Off-Target Bioactivity
In addition to its high affinity for dopamine receptors, Pergolide also interacts with other receptor systems, notably serotonin (5-HT) receptors. It is known to function as an agonist at 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors. This broader receptor profile contributes to its overall pharmacological effects and potential side effects.
Conclusion
The in vitro characterization of this compound reveals it to be a potent dopamine receptor agonist with high affinity, particularly for the D2 and D3 receptor subtypes. Functionally, it demonstrates classic D1-agonist activity by stimulating cAMP production and potent D2-agonist activity by inhibiting it. The methodologies outlined in this guide, including radioligand binding and functional cAMP assays, are fundamental to determining the binding affinity (Ki) and functional potency (EC50/IC50) that define its bioactivity profile. A comprehensive understanding of this profile, including its off-target effects, is essential for its application in research and drug development.
References
- 1. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pergolide | C19H26N2S | CID 47811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Pergolide Mesylate: A Technical Deep-Dive into its Metabolites and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide, a synthetic ergot derivative, has long been recognized for its potent agonistic activity at dopamine receptors, leading to its use in managing conditions such as Parkinson's disease and hyperprolactinemia.[1][2] However, the in vivo activity of pergolide is not solely attributable to the parent compound. Following administration, pergolide undergoes extensive first-pass metabolism, giving rise to a number of metabolites, some of which possess significant biological activity.[3] A thorough understanding of these metabolites and their pharmacological profiles is crucial for a comprehensive assessment of pergolide's therapeutic effects and potential side effects.
This technical guide provides an in-depth analysis of the known metabolites of pergolide mesylate, their biological activity with a focus on dopamine receptor interactions, and detailed experimental protocols for their identification and characterization.
Metabolic Pathways of this compound
Pergolide is metabolized in the liver primarily through two main pathways: sulfoxidation and N-dealkylation. This results in the formation of four major metabolites that have been identified and studied: pergolide sulfoxide, pergolide sulfone, N-despropylpergolide, and despropylpergolide sulfoxide.[3][4]
Biological Activity of Pergolide and its Metabolites
The biological activity of pergolide and its metabolites has been primarily characterized by their affinity for and activity at dopamine receptors. The available quantitative data from in vitro receptor binding studies are summarized in the table below.
| Compound | Dopamine Receptor Binding (Mixed Population) Ki (nM) | Dopamine D1 Receptor Binding Ki (nM) | Dopamine D2 Receptor Binding Ki (nM) | Dopamine D1 Receptor Functional Activity EC50 (µM) |
| Pergolide | 2.5 | 447 | - | 1.04 |
| Pergolide Sulfoxide | 15.5 | - | - | - |
| Pergolide Sulfone | 4.6 | - | - | - |
| N-Despropylpergolide | 58.6 | - | - | - |
| Despropylpergolide Sulfoxide | 158.8 | - | - | - |
Note: '-' indicates data not available in the reviewed literature.
In vivo studies in animal models have provided further insight into the functional consequences of these binding affinities. Pergolide sulfoxide and pergolide sulfone have been shown to be potent dopamine agonists, with activity similar to that of the parent compound, pergolide. In contrast, N-despropylpergolide and despropylpergolide sulfoxide are largely devoid of dopamine-like effects. The dopaminergic activity of the active metabolites appears to involve both D1 and D2 dopamine receptors.
Functionally, pergolide has been demonstrated to be a full agonist at D1 dopamine receptors, with an EC50 of 1.04 µM in a cAMP formation assay. Pergolide, along with its active metabolites pergolide sulfoxide and pergolide sulfone, has been shown to effectively increase acetylcholine levels and decrease the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the rat striatum, further confirming their dopamine agonist activity in vivo.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the metabolism and biological activity of pergolide and its metabolites.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the metabolites of pergolide formed by hepatic enzymes.
Protocol Details:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system consisting of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, combine liver microsomes (final protein concentration of 0.5 mg/mL), phosphate buffer, and this compound (final concentration of 1-10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
Dopamine Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of pergolide and its metabolites for dopamine receptors.
Protocol Details:
-
Membrane Preparation:
-
Homogenize fresh or frozen striatal tissue (e.g., from bovine or rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]SCH23390 for D1 receptors) at a concentration near its Kd, and varying concentrations of the test compounds (pergolide and its metabolites).
-
For determination of non-specific binding, a high concentration of a known dopamine receptor antagonist (e.g., haloperidol) is used instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol outlines the procedure for in vivo microdialysis to measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following pergolide administration.
Protocol Details:
-
Surgical Procedure:
-
Anesthetize a rat (e.g., Wistar or Sprague-Dawley) with an appropriate anesthetic.
-
Place the animal in a stereotaxic frame and surgically implant a guide cannula targeting the striatum.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer pergolide or one of its metabolites via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for the concentrations of dopamine, DOPAC, and HVA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Behavioral Assays
This assay assesses the dopamine agonist activity of a compound by measuring its ability to suppress prolactin release.
Protocol Details:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Procedure:
-
Administer a prolactin-releasing agent, such as reserpine, to elevate baseline prolactin levels.
-
Subsequently, administer the test compound (pergolide or a metabolite) at various doses.
-
Collect blood samples at specified time points after drug administration.
-
Separate the serum and measure prolactin concentrations using a specific radioimmunoassay (RIA) or ELISA kit.
-
-
Data Analysis: Compare the prolactin levels in the treated groups to a vehicle-treated control group to determine the dose-dependent inhibition of prolactin secretion.
This model is used to evaluate the in vivo efficacy of dopamine agonists in a model of Parkinson's disease.
Protocol Details:
-
Animal Model: Create a unilateral lesion of the nigrostriatal dopamine pathway in rats by injecting 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle.
-
Procedure:
-
Allow the animals to recover for at least two weeks after surgery.
-
Administer the test compound (pergolide or a metabolite).
-
Place the rat in a circular arena and record the number of full 360° turns (rotations) both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side) over a set period.
-
-
Data Analysis: Dopamine agonists induce contralateral rotations in this model. The number of contralateral rotations is a measure of the compound's in vivo potency.
This assay measures the intensity of repetitive, purposeless behaviors induced by dopamine agonists.
Protocol Details:
-
Animal Model: Use naive adult rats.
-
Procedure:
-
Administer the test compound (pergolide or a metabolite) at various doses.
-
Place the rat in an observation cage.
-
At regular intervals, observe the animal's behavior and score the intensity of stereotypies (e.g., sniffing, gnawing, licking) using a standardized rating scale.
-
-
Data Analysis: A higher stereotypy score indicates a stronger dopamine agonist effect.
Conclusion
The metabolism of this compound gives rise to several metabolites, with pergolide sulfoxide and pergolide sulfone retaining significant dopamine agonist activity, comparable to the parent drug. In contrast, the N-despropylated metabolites are largely inactive. A comprehensive understanding of the pharmacological profiles of these metabolites is essential for a complete picture of pergolide's in vivo effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of pergolide's metabolic fate and the biological activities of its metabolites, which is critical for both preclinical and clinical research in the field of dopaminergic therapeutics. Further research is warranted to obtain a more complete quantitative profile of the receptor binding affinities and functional potencies of all major metabolites at specific dopamine receptor subtypes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pergolide - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine agonist activities of pergolide, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pergolide Mesylate in Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Pergolide Mesylate in plasma samples. The described protocol is intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC with fluorescence detection, ensuring high sensitivity and selectivity. All experimental procedures, including sample preparation, chromatographic conditions, and method validation, are outlined in detail. Quantitative data is presented in structured tables for clarity and ease of comparison.
Introduction
This compound is a potent dopamine D2 receptor agonist used in the treatment of pituitary pars intermedia dysfunction (PPID) in horses, also known as Equine Cushing's Disease.[1][2][3] Accurate quantification of pergolide in plasma is crucial for pharmacokinetic studies, dose-response assessments, and therapeutic drug monitoring. Due to the low concentrations of pergolide achieved in plasma after oral administration, a sensitive analytical method is required.[1][4] This application note describes a validated HPLC method coupled with fluorescence detection, which offers a sensitive and reliable alternative to more complex techniques like tandem mass spectrometry (MS/MS). The method can be enhanced with Solid-Phase Extraction (SPE) for cleaner extracts and an improved limit of quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric Acid (70%)
-
Sodium 1-octanesulfonate
-
Glacial Acetic Acid
-
Water (HPLC grade)
-
Drug-free plasma (for calibration standards and quality controls)
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed for the extraction of pergolide from plasma.
-
To 1 mL of plasma sample, add 2 mL of cold methanol.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
For more complete precipitation, samples can be stored overnight at -20°C.
-
Centrifuge the samples at high speed (e.g., 21,500 x g) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for concentration.
Alternatively, perchloric acid can be used for precipitation by adding it to the plasma to a final concentration of 0.4 M, followed by centrifugation.
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Sodium 1-octanesulfonate with 1.0 mL of glacial acetic acid per L: methanol: acetonitrile (2:1:1) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 280 nm |
| Emission Wavelength | 340 nm |
Note: The excitation and emission wavelengths are based on the UV absorbance maximum of pergolide and typical fluorescence properties of similar compounds. These may need to be optimized for the specific instrument used.
Method Validation
The developed HPLC method should be validated according to standard guidelines to ensure its reliability and accuracy. Key validation parameters are summarized below.
Linearity and Range
The linearity of the method is determined by analyzing a series of calibration standards in drug-free plasma. A typical linear range for pergolide in plasma is between 0.1 to 100 ng/mL. The calibration curve is constructed by plotting the peak area of pergolide against its concentration, and a linear regression analysis is performed.
Precision and Accuracy
Intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision is expressed as the relative standard deviation (%RSD), which should be less than 15%. Accuracy is expressed as the percentage of the nominal concentration, with an acceptance criterion of 85-115%. A UPLC-MS/MS method for pergolide showed precision of less than 10% RSD and accuracy of -7.3% at 0.014 ng/mL.
Limits of Detection and Quantification (LOD and LOQ)
The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For pergolide in plasma, an LOQ of 2 ng/mL is achievable with direct injection of the protein-precipitated sample. The use of Solid-Phase Extraction (SPE) for sample cleanup and pre-concentration can significantly improve the LOQ to 0.15 ng/mL. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected. A UPLC-MS/MS method reported an MDL of 0.002 ng/mL and an LLOQ of 0.006 ng/mL.
Recovery
The recovery of pergolide from plasma is determined by comparing the peak area of the analyte in a pre-spiked extracted sample to that of a post-spiked extracted sample. A study using methanol precipitation reported a recovery efficiency of 83.2 ± 4.1%.
Quantitative Data Summary
| Parameter | Result | Citation |
| Linear Range | 0.1 - 100 ng/mL | |
| LOQ (Direct Injection) | 2 ng/mL | |
| LOQ (with SPE) | 0.15 ng/mL | |
| LLOQ (UPLC-MS/MS) | 0.006 ng/mL | |
| MDL (UPLC-MS/MS) | 0.002 ng/mL | |
| Recovery (Methanol Precipitation) | 83.2 ± 4.1% | |
| Precision (%RSD) | < 10% | |
| Accuracy | -7.3% at 0.014 ng/mL |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
The HPLC method with fluorescence detection described in this application note provides a reliable, sensitive, and accurate means for quantifying this compound in plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in pharmacokinetic and clinical studies. The method's performance can be further enhanced by incorporating a solid-phase extraction step for samples with very low analyte concentrations. This protocol offers a valuable tool for researchers and scientists in the field of veterinary medicine and drug development.
References
Protocol for Dissolving Pergolide Mesylate for In Vivo Studies
Application Note & Protocol: AP2025-11-27
For Research Use Only
Introduction
Pergolide Mesylate is a potent dopamine D1 and D2 receptor agonist commonly utilized in preclinical research, particularly in studies related to Parkinson's disease and hyperprolactinemia.[1] Accurate and reproducible in vivo studies necessitate a well-defined protocol for the dissolution of this compound to ensure consistent dosing and bioavailability. This document provides a detailed protocol for the preparation of this compound solutions suitable for various routes of administration in animal models, along with stability and solubility data.
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution of this compound.
| Parameter | Value | Solvent/Vehicle | Notes | Source |
| Solubility | 55 mg/mL (133.95 mM) | DMSO | Sonication is recommended to aid dissolution. | [2] |
| 40 mg/mL (97.4 mM) | Water | Sonication is recommended to aid dissolution. | [2] | |
| >10 mM | DMSO | - | [3] | |
| 6.9 mg/mL | Aqueous Oral Liquid | At room temperature. | [4] | |
| 2.3 µg/mL | Aqueous Buffer | At pH 7.4. | ||
| Recommended In Vivo Formulation Concentration | 2 mg/mL (4.87 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication is recommended. | |
| ≥ 2.08 mg/mL (5.07 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | Clear solution. | ||
| Stock Solution Storage | -80°C for up to 6 months | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | |
| -20°C for up to 1 month | DMSO | Sealed storage, away from moisture. | ||
| Aqueous Solution Stability (1 mg/mL) | Excessive degradation by day 14 | Aqueous vehicle at 25°C, exposed to light | Unstable. | |
| Excessive degradation by day 21 | Aqueous vehicle at 37°C, protected from light | Unstable. | ||
| Excessive degradation by day 35 | Aqueous vehicle at 25°C, protected from light | Unstable. | ||
| Should not be used >30 days after preparation | Aqueous vehicle | Store in a dark container, protected from light, and refrigerated. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Parenteral Administration (IP, SC)
This protocol is recommended for preparing a vehicle suitable for intraperitoneal (IP) and subcutaneous (SC) injections in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final solution needed and the required concentration of this compound. Based on the target concentration, calculate the mass of this compound powder and the volume of each vehicle component required. The recommended formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Dissolve this compound in DMSO:
-
In a sterile conical tube, add the calculated volume of DMSO.
-
Add the pre-weighed this compound powder to the DMSO.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 10 minutes) and/or sonication can be used to facilitate dissolution. Ensure a clear solution is formed before proceeding.
-
-
Add PEG300:
-
Sequentially add the calculated volume of PEG300 to the DMSO-Pergolide Mesylate solution.
-
Vortex the mixture until it is homogeneous.
-
-
Add Tween 80:
-
Add the calculated volume of Tween 80 to the mixture.
-
Vortex thoroughly to ensure complete mixing.
-
-
Add Saline:
-
Finally, add the calculated volume of sterile saline to the mixture to reach the final desired volume.
-
Vortex the solution until it is clear and homogeneous.
-
-
Sterilization (Optional but Recommended for Parenteral Routes):
-
For small volumes, it is recommended to prepare the solution aseptically using sterile components and equipment.
-
For larger volumes, the final solution can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent mixture.
-
-
Storage:
-
For immediate use, the solution can be stored at 4°C for a short period.
-
For long-term storage, it is recommended to aliquot the solution into sterile, light-protecting tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound in Aqueous Solution for Oral Gavage
While aqueous solutions of this compound have limited stability, they can be prepared for immediate use in oral gavage studies.
Materials:
-
This compound powder
-
Sterile water or saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Add Vehicle: In a sterile conical tube, add the desired volume of sterile water or saline.
-
Dissolve: Add the this compound powder to the vehicle. Vortex the mixture vigorously. Sonication is recommended to ensure complete dissolution, as solubility in water is around 40 mg/mL.
-
Administration: Use the freshly prepared solution immediately. Do not store aqueous solutions for extended periods due to their instability. Any unused solution should be discarded. Compounded aqueous formulations should be stored in a dark container, protected from light, and refrigerated, and should not be used for more than 30 days. Any change in color indicates degradation, and the solution should be discarded.
Visualizations
Caption: Workflow for preparing this compound solution for parenteral administration.
Caption: Simplified signaling pathway of this compound as a dopamine receptor agonist.
References
Application Notes and Protocols for Pergolide Mesylate Administration in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pergolide Mesylate, a dopamine D2/D3 receptor agonist, in primary neuronal cell culture experiments. This document outlines its neuroprotective effects, provides detailed protocols for cell culture and subsequent analysis, and illustrates the key signaling pathways and experimental workflows.
Introduction
This compound is a potent, long-acting dopamine receptor agonist that primarily targets the D2 and D3 dopamine receptors, with some activity at D1 receptors.[1][2] It has been utilized in the treatment of Parkinson's disease, a condition characterized by the loss of dopaminergic neurons.[1] In a research setting, this compound serves as a valuable tool for investigating dopamine receptor signaling and its role in neuronal survival, neuroprotection, and potentially, its influence on pathological protein aggregation.[3] Studies in primary cultures of mesencephalic neurons have demonstrated its neuroprotective capabilities against toxins that induce oxidative stress.[3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in primary neuronal cultures.
Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons
| Parameter | Concentration | Incubation Time | Observed Effect | Reference |
| Neuronal Survival (un-stressed) | 0.001 µM | 8 days | 26 ± 7% increase in the survival of tyrosine hydroxylase-positive (TH+) neurons. | |
| Protection against MPP+ toxicity (10 µM) | 0.1 µM | 48 hours | 50% reduction in the loss of TH+ neurons. | |
| Protection against L-DOPA toxicity (200 µM) | 0.001 - 0.1 µM | 24 - 48 hours | Prevented the reduction in dopamine uptake by 37-50%. | |
| Lactate Production | 0.001 - 0.1 µM | 8 days | Significant reduction in lactate production, suggesting a promotion of aerobic metabolism. |
Table 2: Suggested Concentration Ranges for Experimental Studies
| Experiment Type | Concentration Range | Notes |
| Neuroprotection Assays | 0.001 - 1 µM | Based on demonstrated efficacy in protecting against various neurotoxins. |
| Signaling Pathway Analysis | 0.01 - 10 µM | A broader range may be necessary to observe dose-dependent effects on downstream signaling molecules. |
| Cytotoxicity Assessment | 1 - 100 µM | Higher concentrations should be tested to establish a toxic threshold, as concentrations up to 1 µM have shown no significant cytotoxicity in some studies. |
| Alpha-Synuclein Aggregation Studies | 0.01 - 10 µM | This is a suggested starting range for exploratory studies, as direct data is not currently available. |
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathway
This compound, as a D2/D3 dopamine receptor agonist, is expected to modulate several key intracellular signaling pathways. D2-like receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on Protein Kinase A (PKA). Additionally, D2/D3 receptor activation has been shown to influence the phosphorylation state of Akt and ERK (Extracellular signal-regulated kinase), which are critical regulators of cell survival and differentiation.
Experimental Workflow for Neuroprotection Assay
This workflow outlines the key steps for assessing the neuroprotective effects of this compound against a neurotoxin in primary neuronal culture.
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol is adapted for cortical or mesencephalic neurons from embryonic rodents.
Materials:
-
Embryonic day 15-18 rodent embryos
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat culture vessels with 10 µg/mL Poly-D-lysine or Poly-L-lysine overnight at 37°C. Rinse twice with sterile water and allow to dry completely before use.
-
Dissection: Dissect cortices or ventral mesencephalon from embryonic brains in ice-cold Hibernate-E medium.
-
Dissociation: Mince the tissue and incubate in a papain solution at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in pre-warmed Neurobasal complete medium and count the viable cells. Plate the neurons at a density of 1,000-5,000 cells per mm².
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform a half-medium change every 3-4 days.
This compound Treatment
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Primary neuronal cultures (cultured for at least 5-7 days in vitro to allow for differentiation)
Procedure:
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve the desired final concentrations.
-
For neuroprotection studies, pre-incubate the cultures with this compound for a specified time (e.g., 24 hours) before adding the neurotoxin.
-
For signaling studies, replace the culture medium with the this compound-containing medium and incubate for the desired time points (e.g., 15 min, 30 min, 1 hr, 24 hr).
-
Ensure that the final solvent concentration is consistent across all conditions, including the vehicle control, and does not exceed a non-toxic level (typically <0.1%).
Western Blotting for Signaling Pathway Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunocytochemistry for Neuronal Viability
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-Tyrosine Hydroxylase for dopaminergic neurons, anti-MAP2 for mature neurons)
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Fixation: After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody: Wash and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of surviving neurons (e.g., TH-positive or MAP2-positive cells) per field of view.
Protocol for Studying the Effect of this compound on α-Synuclein Aggregation
This protocol describes how to induce α-synuclein aggregation in primary neurons and can be adapted to test the effect of this compound.
Materials:
-
Recombinant α-synuclein pre-formed fibrils (PFFs)
-
Primary neuronal cultures (e.g., hippocampal or cortical) cultured for 7-10 days
-
This compound
-
Antibodies for detecting α-synuclein aggregates (e.g., anti-phospho-Ser129 α-synuclein)
Procedure:
-
PFF Preparation: Sonicate the α-synuclein PFFs to create smaller, seeding-competent fibrils.
-
Treatment: Add the sonicated PFFs to the neuronal cultures at a final concentration of 1-2 µg/mL to induce the aggregation of endogenous α-synuclein.
-
Co-treatment with Pergolide: Simultaneously with or prior to PFF addition, treat the cultures with various concentrations of this compound (e.g., 0.01 - 10 µM) or a vehicle control.
-
Incubation: Incubate the treated cultures for 7-14 days to allow for the formation of α-synuclein aggregates.
-
Analysis:
-
Immunocytochemistry: Fix and stain the neurons with an antibody against phosphorylated α-synuclein (pS129) to visualize the aggregates. Quantify the number and size of aggregates per neuron.
-
Western Blotting: Lyse the cells and perform a Western blot for pS129 α-synuclein to quantify the total amount of aggregated protein. A sarkosyl-insoluble fractionation can be performed to further isolate insoluble aggregates.
-
References
Application Notes and Protocols: Establishing a Pergolide Mesylate-Induced Rotational Behavior Model in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat is a widely utilized and well-characterized animal model of Parkinson's disease.[1][2] This model is instrumental in studying motor deficits and evaluating the efficacy of potential therapeutic agents. Administration of dopamine agonists, such as pergolide mesylate, to these animals induces rotational behavior, providing a quantifiable measure of the drug's effect on the supersensitive dopamine receptors in the denervated striatum.[3][4] Pergolide, a potent D1 and D2 dopamine receptor agonist, elicits a robust and long-lasting rotational response, making it a valuable tool in neuropharmacological research.
These application notes provide a comprehensive guide to establishing and utilizing the this compound-induced rotational behavior model in rats. Detailed protocols for the surgical creation of the 6-OHDA lesion, administration of this compound, and the subsequent monitoring and analysis of rotational behavior are outlined.
Key Experimental Protocols
Protocol 1: Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Surgery
This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to create a unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (5 or 10 µL)
-
Heating pad
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), shave the head and secure it in the stereotaxic apparatus. Maintain the animal's body temperature using a heating pad.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA (e.g., 2.5 to 4 mg/mL) in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. Keep the solution on ice and protected from light.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the medial forebrain bundle (MFB). A common set of coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dural surface. These coordinates may need to be adjusted based on the rat strain and age.
-
Drill a small burr hole in the skull at the marked coordinates.
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
-
6-OHDA Injection: Infuse the 6-OHDA solution (e.g., 4 µL) at a slow and steady rate (e.g., 1 µL/min). After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow up the needle tract.
-
Post-operative Care: Slowly retract the needle, suture the incision, and remove the animal from the stereotaxic frame. Administer post-operative analgesics and allow the animal to recover in a warm cage. Monitor the animal's weight and general health daily for the first week. Allow a recovery period of at least 2-3 weeks for the lesion to fully develop before behavioral testing.
Protocol 2: this compound Administration and Rotational Behavior Monitoring
This protocol details the administration of this compound and the subsequent quantification of rotational behavior.
Materials:
-
Unilaterally 6-OHDA lesioned rats
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Rotational behavior monitoring system (e.g., automated rotometer bowls or video tracking software)
-
Animal harnesses (for automated systems)
Procedure:
-
Habituation: Prior to the test day, habituate the animals to the testing environment and, if applicable, to the harnesses used with the automated monitoring system.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses can be tested to establish a dose-response curve (see Table 1).
-
Behavioral Monitoring: Immediately after injection, place the rat in the rotational monitoring apparatus. Record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a specified period, typically 90-120 minutes. Modern video-tracking systems can also be employed for automated analysis of rotational behavior.
-
Data Analysis: The primary endpoint is the net number of contralateral rotations (contralateral turns - ipsilateral turns). Data can be expressed as total net rotations over the entire session or as net rotations per minute in time bins.
Data Presentation
Table 1: Dose-Response of this compound on Rotational Behavior
| This compound Dose (mg/kg, s.c.) | Mean Net Contralateral Rotations (± SEM) over 90 min | Onset of Action (min) | Duration of Action (hours) |
| Vehicle | 5 ± 2 | - | - |
| 0.05 | 150 ± 25 | ~10-15 | ~2-3 |
| 0.1 | 350 ± 40 | ~5-10 | ~4-6 |
| 0.25 | 600 ± 55 | ~5 | >6 |
| 0.5 | 750 ± 60 | <5 | >8 |
Note: These values are illustrative and can vary depending on the extent of the 6-OHDA lesion, rat strain, and specific experimental conditions. A pilot study is recommended to determine the optimal dose range.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for the pergolide-induced rotational model.
Caption: Pergolide's mechanism via D1 and D2 dopamine receptor signaling.
Mechanism of Action
This compound is a potent agonist at both D1-like and D2-like dopamine receptors. In the 6-OHDA lesioned rat, the loss of dopaminergic neurons in the substantia nigra leads to a denervation supersensitivity of post-synaptic dopamine receptors in the striatum. When pergolide is administered, it stimulates these supersensitive D1 and D2 receptors on the lesioned side of the brain more strongly than the receptors on the intact side.
The activation of D1 receptors stimulates adenylyl cyclase via Gs/olf proteins, leading to an increase in cyclic AMP (cAMP) production. Conversely, D2 receptor activation inhibits adenylyl cyclase through Gi/o proteins, causing a decrease in cAMP. The differential stimulation of these pathways in the two hemispheres results in an imbalance in striatal output, leading to the characteristic contralateral rotational behavior. The rotational behavior elicited by pergolide originates from the stimulation of striatal sites.
Conclusion
The this compound-induced rotational behavior model in 6-OHDA lesioned rats is a robust and reliable paradigm for the in vivo assessment of dopamine receptor agonists. The detailed protocols and information provided herein offer a comprehensive resource for researchers aiming to establish and utilize this model for the study of Parkinson's disease and the development of novel therapeutics. Careful adherence to the described surgical and behavioral testing procedures will ensure the generation of reproducible and meaningful data.
References
- 1. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that apomorphine and pergolide induce rotation in rats by different actions on D1 and D2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotational behaviour elicited by intracerebral injections of apomorphine and pergolide in 6-hydroxy-dopamine-lesioned rats. I: Comparison between systemic and intrastriatal injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive UPLC-MS/MS Method for the Quantification of Pergolide Mesylate in Tissue
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Pergolide Mesylate in tissue samples. Pergolide is a potent dopamine receptor agonist used in the management of Parkinson's disease and other conditions related to dopamine deficiency.[1][2] The protocol provides a comprehensive workflow, including tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and optimized UPLC-MS/MS parameters for achieving low limits of quantification. This method is ideal for pharmacokinetic studies, drug distribution analysis, and toxicological assessments in preclinical and clinical research.
Mechanism of Action: Dopamine Receptor Agonism
This compound functions as a potent agonist for dopamine D2 and D3 receptors in the brain.[1][3] In conditions like Parkinson's disease, where dopamine-producing neurons degenerate, pergolide mimics the action of endogenous dopamine.[4] By stimulating postsynaptic D2 receptors, it helps restore dopaminergic neurotransmission, thereby alleviating motor symptoms such as tremors, rigidity, and bradykinesia. Its action on the tuberoinfundibular pathway also inhibits the secretion of prolactin from the pituitary gland.
Caption: Pergolide activates D2 receptors, leading to inhibition of adenylyl cyclase.
Experimental Workflow
The analytical procedure involves multiple steps, beginning with tissue sample collection and culminating in data analysis. The key stages are tissue homogenization to release the analyte, a solid-phase extraction (SPE) clean-up step to remove interfering matrix components, and finally, quantification using UPLC-MS/MS.
Caption: From tissue homogenization to final data analysis workflow.
Detailed Experimental Protocols
Tissue Sample Preparation Protocol
This protocol is designed to efficiently extract Pergolide from complex tissue matrices while minimizing interferences.
-
Tissue Homogenization:
-
Weigh approximately 1.0 gram of the tissue sample.
-
Add 4 mL of a suitable organic solvent, such as acetonitrile, which has been shown to provide high recovery.
-
Add an appropriate amount of an internal standard (IS), such as Cabergoline or a deuterated analog of Pergolide, to the solvent.
-
Homogenize the sample using a high-speed homogenizer (e.g., 6000 rpm for 90 seconds) until a uniform suspension is achieved.
-
Centrifuge the homogenate at 4000 rpm for 5 minutes.
-
Collect the supernatant for the extraction step.
-
-
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange:
-
Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent mixed-mode cation exchange sorbent) with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the homogenization step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 N HCl in water to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the target analyte (Pergolide) with 2 mL of 5% ammonium hydroxide in methanol. This high pH neutralizes the basic amine functionality of pergolide, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
UPLC-MS/MS Analytical Method
The following conditions are based on established methods for Pergolide analysis in biological matrices and can be optimized as needed.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC HSS T3 or BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 - 0.8 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | A linear gradient is typically employed. Example: Start at 5% B, ramp to 80-95% B over several minutes, hold, and then return to initial conditions for re-equilibration. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD, Thermo TSQ Quantum) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized empirically. Based on literature, a precursor ion of [M+H]+ would be selected, and 2-3 product ions would be monitored for quantification and confirmation. For example, for a related compound, product ions m/z 188, m/z 281, and m/z 323 were monitored. |
| Source Parameters | Capillary Voltage, Cone Voltage, Desolvation Temperature, and Gas Flows should be optimized for maximum signal intensity of Pergolide. |
Method Performance and Quantitative Data
The following tables summarize the typical performance characteristics of a validated UPLC-MS/MS method for Pergolide in a biological matrix (plasma), which serves as a benchmark for what can be expected in tissue analysis following proper validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 50 pg/mL to 10,000 pg/mL | |
| Correlation Coefficient (R²) | > 0.997 | |
| Lower Limit of Quantification (LLOQ) | 0.006 ng/mL (6 pg/mL) | |
| Method Detection Limit (MDL) | 0.002 ng/mL (2 pg/mL) |
Table 2: Accuracy and Precision (Intra-Assay)
| Concentration Level | Accuracy (%RE) | Precision (%CV / %RSD) | Reference |
| LLOQ (0.014 ng/mL) | -7.3% | < 10% | |
| Low QC | -5.8% to 4.9% | 3.6% to 7.6% | |
| Mid QC | -5.8% to 4.9% | 3.6% to 7.6% | |
| High QC | -5.8% to 4.9% | 3.6% to 7.6% |
Conclusion
The described UPLC-MS/MS method provides the high sensitivity and selectivity required for the accurate quantification of this compound in complex tissue samples. The detailed sample preparation protocol effectively removes matrix interferences, while the optimized chromatographic and mass spectrometric conditions allow for a wide dynamic range and a low limit of detection. This application note serves as a comprehensive guide for researchers in pharmacology and drug development, enabling robust analysis of Pergolide distribution and pharmacokinetics in tissue.
References
Application Notes and Protocols: Pergolide Mesylate for Neuroprotection Studies in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide Mesylate, a potent dopamine D1/D2 receptor agonist, has demonstrated neuroprotective properties in various models of neuronal injury.[1] Of particular interest is its ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death, a mechanism that appears to be independent of its dopamine receptor agonist activity.[1] This suggests a novel therapeutic potential for this compound in neurodegenerative diseases where oxidative stress is a key pathological feature. These application notes provide detailed protocols for studying the neuroprotective effects of this compound in the SH-SY5Y cell line, a widely used in vitro model for neurotoxicity and neuroprotection studies.
Data Presentation
The following table summarizes the quantitative data on the neuroprotective efficacy of this compound against hydrogen peroxide (H₂O₂)-induced cell death in SH-SY5Y cells.
| Treatment Condition | EC₅₀ (nM) | Notes |
| 2-hour Pre-treatment with Pergolide | 40 | Pergolide was added 2 hours before a 15-minute pulse of 1 mM H₂O₂.[1] |
| Simultaneous Treatment with Pergolide | 60 | Pergolide was added at the same time as a 15-minute pulse of 1 mM H₂O₂.[1] |
Table 1: Efficacy of this compound in protecting SH-SY5Y cells from H₂O₂-induced neurotoxicity.[1]
Proposed Neuroprotective Signaling Pathway
The neuroprotective effect of this compound in SH-SY5Y cells against oxidative stress induced by H₂O₂ has been shown to be independent of dopamine receptor stimulation. While the precise downstream signaling cascade is not fully elucidated in this specific cell model, evidence from in vivo studies suggests a potential mechanism involving the induction of antioxidant enzymes. The following diagram illustrates this proposed pathway.
Caption: Proposed neuroprotective pathway of this compound in SH-SY5Y cells.
Experimental Workflow
The following diagram outlines the general workflow for assessing the neuroprotective effects of this compound in SH-SY5Y cells.
Caption: Experimental workflow for studying this compound's neuroprotection.
Experimental Protocols
SH-SY5Y Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: 1:1 mixture of Ham's F12 and Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% (v/v) fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Induction of Neurotoxicity and Pergolide Treatment
-
Cell Seeding: Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein analysis) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations in the culture medium.
-
Pre-treatment Protocol:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the desired concentration of this compound (e.g., ranging from 1 nM to 1 µM to determine the EC₅₀).
-
Incubate for 2 hours at 37°C.
-
-
Simultaneous Treatment Protocol:
-
Prepare a medium containing both this compound and the neurotoxin.
-
Remove the old medium and add the co-treatment medium to the cells.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of 1 mM hydrogen peroxide (H₂O₂) in serum-free culture medium.
-
After the pre-treatment period (if applicable), expose the cells to the H₂O₂ solution for 15 minutes.
-
For control groups, add a vehicle solution without H₂O₂.
-
-
Post-toxin Incubation:
-
After the 15-minute H₂O₂ pulse, remove the medium containing the toxin.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add fresh, complete culture medium (with or without this compound, depending on the experimental design).
-
Incubate the cells for a further 24-48 hours before proceeding with assays.
-
Assessment of Neuroprotection
-
After the incubation period, remove the culture medium.
-
Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Measure the amount of LDH released into the medium, which is an indicator of cell membrane damage.
-
Calculate LDH release as a percentage of the positive control (cells treated with a lysis buffer to achieve maximum LDH release).
-
After treatment, wash the cells with PBS.
-
Load the cells with a fluorescent ROS indicator dye (e.g., 10 µM DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Quantify the relative ROS levels as a percentage of the control group.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the neuroprotective effects of this compound in SH-SY5Y cells. The dopamine-independent mechanism of action against oxidative stress presents an exciting avenue for further research into the therapeutic potential of this compound in neurodegenerative disorders. These application notes should serve as a valuable resource for researchers in the fields of neuroscience and drug discovery.
References
Application Notes and Protocols for Long-Term Administration of Pergolide Mesylate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide mesylate is a potent, long-acting dopamine receptor agonist that primarily stimulates D1 and D2 dopamine receptors in the brain.[1][2] It has been used in the treatment of Parkinson's disease in humans and pituitary pars intermedia dysfunction (PPID) in horses.[1][2][3] Due to its intended long-term use, extensive preclinical toxicology studies in animals were necessary to characterize its safety profile, including its potential for carcinogenicity. These application notes provide a summary of findings from long-term animal studies and detailed protocols for conducting similar research.
Mechanism of Action
This compound's primary mechanism of action involves the stimulation of postsynaptic dopamine D2 receptors and, to a lesser extent, D1 receptors. This agonistic activity mimics the effect of dopamine, which is deficient in conditions like Parkinson's disease. By activating these receptors, pergolide helps to restore dopaminergic neurotransmission, leading to improvements in motor function.
In addition to its effects on dopamine receptors, pergolide is also known to interact with serotonin receptors, particularly the 5-HT2B receptor. This interaction is believed to be responsible for the adverse effect of cardiac valvulopathy observed in some human patients, which led to its withdrawal from the market for human use in some countries.
Data Presentation: Summary of Findings from Long-Term Animal Studies
While specific quantitative data from 2-year carcinogenicity studies are often part of proprietary toxicology reports and not always publicly available in full detail, the following tables summarize the key findings from long-term studies in various animal species based on available literature.
Table 1: Summary of Long-Term Toxicology Studies of this compound in Rodents
| Species | Duration | Route of Administration | Key Findings | Reference |
| Rat (Fischer 344) | Up to 1 year | Gavage, Diet | CNS-mediated clinical signs (hyperactivity, aggressive behavior), weight loss or decreased weight gain, inhibition of lysis of corpora lutea, increased weight of uterus and ovaries. No specific target organ toxicity was reported. | |
| Mouse (B6C3F1) | Up to 1 year | Gavage, Diet | Similar to rats, CNS-mediated behavioral changes and effects on reproductive organs were noted. | |
| Mouse (ICR) | Gestational and Postnatal | Diet | Pregnancy blockage at high doses, dose-related body weight depression in lactating dams and suckling progeny, increased progeny mortality at high doses due to lactation failure. No teratogenic effects were observed. |
Table 2: Summary of Long-Term Toxicology Studies of this compound in Non-Rodents
| Species | Duration | Route of Administration | Key Findings | Reference |
| Dog (Beagle) | Up to 1 year | Gavage | CNS-mediated clinical signs, emesis (vomiting), weight loss. | |
| Horse | Long-term (up to 14.5 years) | Oral | Clinical improvement in PPID signs, normalization of endocrine tests in some cases. Adverse effects included transient decrease in appetite. |
Experimental Protocols
The following are detailed, representative protocols for conducting long-term toxicity and carcinogenicity studies of a compound like this compound, based on established regulatory guidelines.
Protocol 1: Two-Year Chronic Oral Toxicity and Carcinogenicity Study in Rats
1. Objective: To evaluate the toxicity and carcinogenic potential of this compound when administered orally to rats for 24 months.
2. Test System:
- Species: Rat (e.g., Sprague-Dawley or Fischer 344)
- Age: 6-8 weeks at the start of the study.
- Number of Animals: 50 males and 50 females per group.
3. Test Substance and Dosing:
- Test Substance: this compound
- Vehicle: Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose).
- Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on results from shorter-term studies (e.g., 90-day studies) and aim to establish a Maximum Tolerated Dose (MTD).
- Route of Administration: Oral gavage, once daily.
4. Experimental Procedure:
- Acclimation: Animals are acclimated for at least one week before the start of the study.
- Randomization: Animals are randomly assigned to treatment and control groups.
- Observations:
- Mortality and Morbidity: Checked twice daily.
- Clinical Signs: Detailed clinical observations are recorded weekly.
- Body Weight: Recorded weekly for the first 13 weeks and monthly thereafter.
- Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
- Clinical Pathology: Blood samples are collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis. Urinalysis is also performed at these time points.
- Ophthalmology: Ophthalmoscopic examinations are conducted at the beginning and end of the study.
- Necropsy and Histopathology:
- A full necropsy is performed on all animals.
- Organ weights are recorded.
- A comprehensive list of tissues is collected and preserved in 10% neutral buffered formalin.
- Histopathological examination is performed on all tissues from the control and high-dose groups. Tissues from low and mid-dose groups are examined if treatment-related changes are observed in the high-dose group.
5. Data Analysis: Statistical analysis is performed to compare treatment groups with the control group for all quantitative data.
Protocol 2: Evaluation of Cardiac Valvulopathy in a Chronic Rat Model
1. Objective: To assess the potential of this compound to induce cardiac valvulopathy in rats after chronic administration.
2. Test System:
- Species: Rat (e.g., Sprague-Dawley)
- Age: 8-10 weeks at the start of the study.
- Number of Animals: 15-20 males per group.
3. Test Substance and Dosing:
- Test Substance: this compound
- Positive Control: A compound known to induce valvulopathy (e.g., Fenfluramine).
- Vehicle: Appropriate vehicle.
- Dose Levels: At least two dose levels of this compound and a vehicle control.
- Route of Administration: Subcutaneous or intraperitoneal injection, daily.
4. Experimental Procedure:
- Duration: 4-12 weeks.
- Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the study to assess heart valve structure and function (e.g., valve leaflet thickness, regurgitation).
- Necropsy and Histopathology:
- At the end of the study, animals are euthanized, and hearts are collected.
- Hearts are fixed, and sections of the aortic and mitral valves are prepared for histopathological examination.
- Staining with Hematoxylin and Eosin (H&E) and special stains for collagen and glycosaminoglycans (e.g., Masson's trichrome, Alcian blue) is performed.
- Microscopic evaluation for valvular thickening, myxomatous changes, and cellular proliferation is conducted.
5. Data Analysis: Statistical comparison of valve thickness and histopathological scores between treatment and control groups.
Visualizations
Disclaimer: The quantitative data from proprietary 2-year carcinogenicity studies on this compound are not fully available in the public domain. The provided protocols are representative examples based on regulatory guidelines and should be adapted for specific research needs.
References
Application Notes and Protocols: Pergolide Mesylate in Equine Cushing's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pergolide Mesylate in the research of equine Pituitary Pars Intermedia Dysfunction (PPID), commonly known as equine Cushing's disease. This document includes the mechanism of action, detailed experimental protocols for diagnosis and treatment monitoring, and a summary of quantitative data from clinical studies.
Introduction
Equine Cushing's disease, or PPID, is a common endocrine disorder, particularly in older horses.[1][2] It is a progressive neurodegenerative condition resulting from the loss of dopaminergic inhibition of the pituitary pars intermedia.[3][4][5] This leads to excessive production of pro-opiomelanocortin (POMC) derived peptides, including adrenocorticotropic hormone (ACTH), which in turn causes a variety of clinical signs such as hirsutism (long, curly hair coat), laminitis, muscle wasting, and increased susceptibility to infections. This compound, a potent dopamine D2 receptor agonist, is the primary treatment for PPID in horses. It helps to restore the lost dopaminergic inhibition, thereby controlling the clinical signs of the disease.
Mechanism of Action
In healthy horses, dopamine released from hypothalamic neurons inhibits the activity of the pars intermedia of the pituitary gland. In horses with PPID, these dopaminergic neurons degenerate, leading to a decrease in dopamine and a subsequent overproduction of hormones from the pars intermedia. This compound acts as a dopamine agonist, stimulating the dopamine D2 receptors on the melanotropes of the pars intermedia. This restores the inhibitory effect, leading to a reduction in the synthesis and release of POMC-derived hormones, including ACTH. This, in turn, helps to normalize cortisol levels and alleviate the clinical signs associated with PPID.
Quantitative Data from Clinical Studies
The efficacy of this compound has been evaluated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Efficacy of this compound in Improving Clinical Signs of PPID
| Clinical Sign | Percentage of Horses Showing Improvement | Reference |
| Hirsutism | 89% (decrease in hypertrichosis score) | |
| Hyperhidrosis | 71% | |
| Poor Performance | 86% | |
| Lethargy | 86% | |
| Polyuria/Polydipsia | 67% | |
| Muscle Wasting | 42% | |
| Weight Loss | 69% | |
| Laminitis | 80% | |
| Overall Clinical Improvement | >75% |
Table 2: Effect of this compound on Endocrine Tests
| Endocrine Parameter | Percentage of Horses with Normalization | Reference |
| Plasma ACTH Concentration | 28-74% | |
| Dexamethasone Suppression Test (DST) | 75% (after 5.5 years of treatment) | |
| TRH Stimulation Test | Significant reduction in ACTH response |
Table 3: Pharmacokinetics of this compound in Horses with PPID (4 µg/kg oral dose)
| Pharmacokinetic Parameter | Value | Reference |
| Time to steady state | Within 3 days | |
| Terminal elimination half-life | < 12 hours | |
| Maximum plasma concentration (first dose) | 0.104-0.684 ng/mL (median 0.261) | |
| Maximum plasma concentration (day 18) | 0.197-0.628 ng/mL (median 0.274) |
Table 4: Reported Adverse Effects of this compound
| Adverse Effect | Reported Incidence | Management | Reference |
| Anorexia/Decreased Appetite | Up to 32% | Temporarily stop treatment, then reintroduce at a lower dose and gradually increase. | |
| Lethargy/Depression | Transient | Usually resolves within 1-4 weeks. | |
| Colic | Rare | - | |
| Weight Loss | Rare | - | |
| Diarrhea | Mild and transient | - |
Experimental Protocols
Detailed methodologies for key experiments in the research of this compound for equine PPID are provided below.
Diagnostic Protocols
Accurate diagnosis of PPID is crucial before initiating treatment. The following tests are commonly used.
1. Endogenous Adrenocorticotropic Hormone (ACTH) Concentration
-
Principle: Horses with PPID have elevated baseline plasma ACTH concentrations.
-
Protocol:
-
Collect a blood sample into an EDTA (purple-top) tube.
-
Gently invert the tube several times to mix the blood and anticoagulant.
-
Chill the sample immediately (on ice or in a refrigerator).
-
Separate the plasma from the cells by centrifugation within 4 hours of collection.
-
Transfer the plasma to a new tube and store it refrigerated if shipping the same day, or frozen for later shipment.
-
Ship the sample on cold packs to a diagnostic laboratory for ACTH measurement.
-
-
Interpretation: ACTH levels should be interpreted based on seasonal reference ranges, as concentrations are naturally higher in the autumn.
2. Dexamethasone Suppression Test (DST) - Overnight Protocol
-
Principle: In healthy horses, administration of dexamethasone suppresses the pituitary gland's production of ACTH, leading to a decrease in cortisol. In PPID horses, this suppression is absent or reduced.
-
Protocol:
-
Between 4-6 PM, collect a baseline blood sample into a plain red-top tube for serum cortisol analysis.
-
Administer 0.04 mg/kg (40 µg/kg) of dexamethasone intramuscularly.
-
Approximately 19 hours later (around noon the next day), collect a second blood sample for serum cortisol analysis.
-
Submit both paired serum samples to the laboratory.
-
-
Interpretation: A lack of suppression of cortisol in the post-dexamethasone sample is indicative of PPID.
3. Thyrotropin-Releasing Hormone (TRH) Stimulation Test
-
Principle: In horses with PPID, the pituitary pars intermedia is abnormally responsive to TRH, resulting in an exaggerated ACTH release.
-
Protocol:
-
Collect a baseline blood sample into an EDTA tube for ACTH measurement.
-
Administer TRH intravenously at a dose of 1.0 mg for horses >250 kg or 0.5 mg for horses and ponies <250 kg.
-
Collect a second blood sample into an EDTA tube exactly 10 minutes after TRH injection. An optional third sample can be collected at 30 minutes.
-
Process and handle the plasma samples as described for the endogenous ACTH test.
-
-
Interpretation: A significant increase in ACTH concentration after TRH administration is suggestive of PPID.
Treatment and Monitoring Protocol
1. This compound Administration
-
Starting Dose: The recommended starting dose is 2 µg/kg (0.002 mg/kg) administered orally once daily. This can be adjusted based on clinical response and follow-up endocrine testing.
-
Dosage Adjustment: If clinical signs do not improve within 4-8 weeks, the dose may be increased by 1-2 µg/kg monthly, up to a maximum of 10 µg/kg per day. Some advanced cases may require higher doses.
-
Administration: Pergolide is typically administered as a tablet, which can be given directly or mixed with a small amount of feed.
2. Monitoring Treatment Efficacy
-
Clinical Assessment: Regularly monitor for improvement in clinical signs such as hair coat, lethargy, and muscle mass.
-
Endocrine Testing:
-
Repeat the baseline ACTH test 4-8 weeks after initiating treatment to assess the response.
-
Further testing should be conducted every 4-6 weeks until clinical signs stabilize.
-
Once the horse is stable, monitoring is typically recommended every 6 months.
-
-
Owner Satisfaction: In long-term studies, a high percentage of owners report satisfaction with pergolide treatment and a significant improvement in their horse's quality of life.
Conclusion
This compound is a highly effective treatment for managing the clinical and endocrine abnormalities associated with equine PPID. Its mechanism as a dopamine D2 receptor agonist directly addresses the underlying pathophysiology of the disease. The provided protocols for diagnosis, treatment, and monitoring are essential for the successful application of this compound in both clinical practice and research settings. Further research may focus on optimizing individual dosing strategies and exploring the long-term effects of treatment on disease progression.
References
Troubleshooting & Optimization
Troubleshooting Pergolide Mesylate solubility issues in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Pergolide Mesylate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound has variable and pH-dependent solubility in aqueous solutions. While some sources indicate a solubility of up to 40 mg/mL in water, this often requires sonication[1]. At neutral pH (7.4), the solubility can be very low, around 2.3 µg/mL[2]. For successful dissolution, consider adjusting the pH of your solution to be more acidic. A common diluent mentioned in USP monographs involves 0.01 N hydrochloric acid[3].
Q2: What is the recommended solvent for preparing this compound stock solutions?
For high-concentration stock solutions, organic solvents are more reliable. Dimethyl sulfoxide (DMSO) can dissolve this compound at concentrations up to 55 mg/mL, and ethanol is effective at 2 mg/mL[1][4]. If using an aqueous base, ensure the pH is acidic to improve solubility.
Q3: My this compound solution has changed color. Is it still usable?
No. A color change in a this compound solution is a visual indicator of chemical degradation and instability. Any solution that has changed color should be considered unstable and discarded immediately to ensure the integrity of your experimental results.
Q4: My this compound precipitated out of my buffered solution after adding an organic solvent. What happened?
This is a common issue when working with buffered solutions and organic co-solvents. The addition of a high percentage of an organic solvent like acetonitrile or methanol can cause the buffer salts to precipitate out of the solution, which may also lead to the co-precipitation of your compound. It is crucial to ensure the chosen buffer is soluble in the final mixture of aqueous and organic solvents.
Q5: How does pH affect the solubility and stability of this compound?
This compound is more soluble in acidic conditions. Its pKa is approximately 7.8. At a pH below the pKa, the molecule will be protonated and more soluble in aqueous media. Conversely, at a neutral or alkaline pH, solubility decreases significantly. While acidic conditions favor dissolution, it is also important to consider the stability of the compound, as pH can influence degradation rates.
Q6: What are the best practices for storing aqueous solutions of this compound?
Aqueous solutions of this compound are known to be unstable. To maximize stability, compounded aqueous formulations should be:
-
Stored in a dark container to protect from light.
-
Refrigerated (e.g., 8°C) or frozen (-20°C).
-
Used within 30 days of preparation.
Excessive degradation has been noted within 14 days for solutions stored at room temperature (25°C) with exposure to light.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| Water | 40 mg/mL | Sonication is recommended. |
| Water (pH 7.4) | 2.3 µg/mL | Demonstrates low solubility at neutral pH. |
| Aqueous Oral Liquid | 6.9 mg/mL | At room temperature. |
| DMSO | 55 mg/mL | Sonication is recommended. |
| Ethanol | 2 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | A common formulation for in vivo studies. |
Table 2: Stability of this compound (1 mg/mL) in an Aqueous Vehicle
| Storage Condition | Time to Excessive Degradation (>10%) |
| 25°C with light exposure | By day 14 |
| 37°C without light exposure | By day 21 |
| 25°C without light exposure | By day 35 |
| 8°C without light exposure | Stable beyond 35 days |
| -20°C without light exposure | Stable beyond 35 days |
Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Solution of this compound
-
Prepare the Solvent: Prepare a solution of 0.01 N Hydrochloric Acid (HCl) in deionized water.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small amount of the 0.01 N HCl solution to the powder and vortex briefly.
-
Adjust Volume: Add the remaining volume of the 0.01 N HCl solution to reach the target concentration.
-
Aid Dissolution: If necessary, use sonication for 5-10 minutes to ensure complete dissolution.
-
Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm syringe filter compatible with acidic solutions.
-
Storage: Store the final solution in a dark container at 2-8°C.
Protocol 2: Troubleshooting Precipitation in Buffered Solutions
-
Identify the Point of Precipitation: Determine at which step the precipitation occurs (e.g., upon adding the compound, after adding an organic co-solvent).
-
Check Buffer Compatibility: If precipitation occurs after adding an organic solvent, test the solubility of the buffer itself in the same aqueous/organic mixture. A good practice is to prepare the final solvent mixture (e.g., buffer and highest percentage of organic solvent to be used) and check for any salt precipitation before adding the this compound.
-
Adjust Organic Content: If the buffer is precipitating, reduce the percentage of the organic solvent in your final solution.
-
Lower Buffer Concentration: Consider lowering the molarity of your buffer, as a lower salt concentration may be more soluble in the presence of organic solvents.
-
Change Buffer System: If the issue persists, switch to a different buffering agent with known better solubility in your desired solvent mixture.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing the stability of aqueous this compound solutions.
References
Technical Support Center: Pergolide Mesylate Stability and Degradation in Solution
Welcome to the technical support center for Pergolide Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Question: My this compound solution has changed color. Is it still usable?
Answer: No, a color change in your this compound solution is a visual indicator of degradation and the formulation should be considered unstable and discarded.[1][2][3][4] Studies have shown that a decrease in the expected concentration of this compound corresponds with a change in the color of the formulation.[1]
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?
Answer: The appearance of new peaks in your chromatogram is a strong indication of this compound degradation. The most common degradation products formed upon exposure to light are pergolide sulfoxide and pergolide sulfone. In forced degradation studies, up to 16 other degradation products have been observed.
To troubleshoot this issue:
-
Confirm Peak Identity: If possible, use reference standards for known degradation products to confirm the identity of the new peaks.
-
Review Storage Conditions: this compound is sensitive to light and temperature. Ensure your solutions are protected from light and stored at appropriate temperatures (refrigerated or frozen for long-term stability).
-
Check Mobile Phase and System Suitability: Ensure your mobile phase is correctly prepared and that your HPLC system is functioning correctly. Run a blank injection to rule out contamination from the solvent or the system.
-
Consider Hydrolytic Degradation: If your solution has been stored for an extended period, especially at non-neutral pH, hydrolytic degradation may have occurred.
Question: My this compound solution is showing a rapid loss of potency. What are the likely causes and how can I prevent this?
Answer: Rapid loss of potency is a clear sign of degradation. The primary factors influencing the stability of this compound in solution are temperature and light.
-
Temperature: Higher temperatures significantly accelerate the degradation of this compound. For example, at 25°C, the time to reach 90% potency (t90) in an aqueous oral liquid was calculated to be 43 days, while at 35°C, it was only 3 days.
-
Light Exposure: this compound is highly susceptible to photodegradation. Exposure to light can lead to excessive degradation in as little as 14 days, even at room temperature.
Prevention Strategies:
-
Storage: Compounded this compound aqueous formulations should be stored in dark containers, protected from light, and kept under refrigeration. For long-term storage, freezing at -20°C has been shown to maintain stability for at least 35 days.
-
Formulation: The presence of excipients, such as methylcellulose, can affect stability at higher temperatures, leading to color changes and altered degradation profiles.
Question: What is the solubility of this compound in aqueous solutions?
Answer: The solubility of this compound in an oral aqueous liquid at room temperature has been reported to be 6.9 mg/mL.
Data Presentation: Stability of this compound in Aqueous Solution
The following tables summarize quantitative data on the stability of this compound under different storage conditions.
Table 1: Effect of Temperature on the Stability of this compound in an Aqueous Oral Liquid (Stored in the Dark)
| Temperature (°C) | Initial Concentration (mg/mL) | Time to Reach 90% Potency (t90) | Degradation Kinetics |
| 25 | 0.30 | 43 days | First-order |
| 35 | 0.30 | 3 days | First-order |
Data sourced from Shank & Ofner (2010).
Table 2: Percentage Degradation of a 1 mg/mL Compounded this compound Aqueous Formulation After 35 Days
| Storage Condition | Percentage Degradation |
| -20°C (in dark) | 7.2% |
| 8°C (in dark) | 6.6% |
| 25°C (in dark) | 15.1% |
| 37°C (in dark) | 57.7% |
| 25°C (exposed to light) | 83.5% |
Data adapted from Davis et al. (2009).
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a representative example of a high-performance liquid chromatography (HPLC) method used for the stability testing of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5-µm particle size).
-
Guard column (optional but recommended).
2. Mobile Phase Preparation:
-
Prepare a solution of 0.01M octane sulphonate buffer.
-
Adjust the pH of the buffer to 2.2 with glacial acetic acid.
-
The mobile phase consists of 50% acetonitrile and 50% of the prepared buffer.
3. Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20-25 µL
-
Detection Wavelength: 223 nm or 280 nm
-
Column Temperature: 40°C
-
Retention Time: The retention time for this compound is typically between 3.6 and 4.0 minutes under these conditions.
4. Sample Preparation:
-
Dilute the this compound solution with a suitable diluent (e.g., 50% methanol and 50% 0.01N HCl) to a nominal concentration of 10 µg/mL.
-
Sonicate the mixture for 5 minutes to ensure complete dissolution.
-
Further dilute an aliquot of this solution with the mobile phase to the final target concentration.
-
Filter the final solution through a 0.45 µm filter before injection.
5. Calibration:
-
Prepare a series of calibration standards from a this compound reference standard.
-
Dissolve the reference standard in 100% methanol to create a stock solution.
-
Further dilute the stock solution with the mobile phase to create a calibration curve that is linear over the expected concentration range of the samples.
Mandatory Visualizations
Degradation Pathway of this compound
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
This compound Signaling Pathways
Caption: Simplified signaling pathways of this compound.
References
Technical Support Center: Pergolide Mesylate in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pergolide Mesylate in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, long-acting dopamine receptor agonist with primary affinity for D2 and D3 dopamine receptors, and to a lesser extent, D1 receptors.[1][2] By stimulating these receptors, particularly in the nigrostriatal and tuberoinfundibular pathways of the brain, it mimics the effects of dopamine. This action leads to the inhibition of prolactin secretion and can influence motor control.[3] Its therapeutic effects in models of Parkinson's disease are attributed to the direct stimulation of postsynaptic dopamine receptors.[1]
Q2: What are the most common species used in preclinical safety studies of this compound?
Based on the available literature, the most commonly used laboratory animal species for preclinical safety and efficacy studies of this compound are mice, rats, and dogs.[4]
Q3: What are the known target organs for toxicity with this compound in laboratory animals?
The primary target organs for this compound toxicity in laboratory animals include the central nervous system (CNS), the cardiovascular system, and the gastrointestinal (GI) system. Additionally, effects on the reproductive system, particularly in female rodents, have been observed due to its potent prolactin-inhibiting properties.
Q4: Is cardiac fibrosis a known side effect in laboratory animals?
Yes, cardiac fibrosis and valvular heart disease have been demonstrated in rats following long-term administration of this compound. This is a significant finding that mirrors concerns observed in human patients.
Troubleshooting Guides
Unexpected Animal Behavior
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Hyperactivity, increased gnawing, aggressive behavior, tremors (especially in rodents) | Central nervous system (CNS) stimulation due to dopamine receptor agonism. | - Confirm the correct dosage was administered. - Reduce the dosage in subsequent experiments if the effects are severe and not the intended endpoint. - Ensure the animal's environment is calm and free from excessive stimuli. - For severe reactions, consider humane endpoints. |
| Lethargy, depression (especially in canines) | CNS effects of this compound. | - Monitor the animal closely for other signs of distress. - Ensure adequate hydration and nutrition. - If lethargy is severe or prolonged, consult with a veterinarian. A dose reduction may be necessary. |
| Changes in locomotor activity (rodents) | Dose-dependent effects on motor control pathways. | - Utilize automated activity monitoring systems for quantitative analysis. - Be aware that both increases and decreases in activity can occur depending on the dose and the specific dopamine receptors activated. - Ensure the testing environment is consistent across all animals. |
Gastrointestinal Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Emesis (vomiting), particularly in dogs | Stimulation of the chemoreceptor trigger zone (CTZ) in the brainstem. | - Administer the drug with a small amount of food to minimize gastric irritation. - Consider the use of a pre-treatment antiemetic if vomiting is not a study endpoint and interferes with drug absorption. - Ensure the animal remains hydrated. Provide supportive care as needed. |
| Decreased food intake (anorexia) and body weight loss | Appetite suppression is a known pharmacological effect of dopamine agonists. | - Monitor food consumption and body weight daily. - Provide highly palatable and energy-dense food to encourage eating. - If weight loss is significant, a dose reduction may be necessary. - Be aware that tolerance to the anorectic effects may develop over time with repeated administration. |
| Diarrhea or constipation | Effects on gastrointestinal motility. | - Monitor fecal output and consistency. - Ensure adequate hydration, especially in cases of diarrhea. - For constipation, ensure access to fresh water and consider adding fiber to the diet. - If GI signs are severe, consult with a veterinarian. |
Cardiovascular Complications
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Hypotension (low blood pressure) | Stimulation of dopamine receptors in the brain and on postganglionic sympathetic neurons. | - Monitor blood pressure, especially during the initial phase of treatment. - Start with a low dose and titrate upwards gradually to allow for tolerance to develop. - Ensure adequate hydration. - In case of severe hypotension, supportive care including intravenous fluids may be necessary. |
| Bradycardia (slow heart rate) | Autonomic nervous system effects. | - Monitor heart rate. - Be aware that this can occur, particularly at higher doses. - If bradycardia is severe or accompanied by other signs of distress, a dose reduction or discontinuation may be necessary. |
Quantitative Data on Side Effects
Acute Toxicity (Median Lethal Dose - LD50)
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse (ICR) | Oral | 54.0 - 87.2 |
| Intravenous | 11.6 - 37.1 | |
| Rat (Wistar & Fischer 344) | Oral | 8.4 - 33.6 |
| Intravenous | 0.59 - 0.87 | |
| Dog | Oral | >25 |
Dose-Dependent Side Effects in Rodents
| Species | Dose (mg/kg) | Route | Observed Side Effects |
| Mouse (CD-1) | 3.0 | Oral | Decreased progeny survival and mammary inflammation in dams. |
| Rat (Spinal) | 0.1 - 3.0 | Oral | Dose-related decrease in the magnitude of the flexor reflex. |
| Rat (Spayed Female) | Not specified | Not specified | Significant suppression of food intake and body weight. |
| Rat (Wistar) | 0.5 (daily for 5 months) | Intraperitoneal | Development of valvular heart disease. |
Experimental Protocols
Oral Gavage in Mice
This protocol is adapted from standard laboratory procedures for the oral administration of substances to mice.
Materials:
-
This compound solution at the desired concentration.
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice).
-
Syringe corresponding to the volume to be administered.
-
Scale for accurate animal weighing.
Procedure:
-
Animal Weighing and Dose Calculation: Weigh the mouse to determine the correct volume of the this compound solution to administer. The volume should not exceed 10 ml/kg.
-
Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Substance Administration: Once the needle is in the esophagus, slowly administer the solution from the syringe.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Intraperitoneal Injection in Rats
This protocol is based on standard guidelines for intraperitoneal injections in rats.
Materials:
-
This compound solution at the desired concentration.
-
Sterile syringe and needle (e.g., 23-25 gauge).
-
70% ethanol for disinfection.
Procedure:
-
Preparation: Draw the calculated dose of the this compound solution into the sterile syringe.
-
Restraint: Restrain the rat securely. One common method is to have the rat's head tilted downwards.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum or bladder.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, confirming correct placement.
-
Inject the solution smoothly.
-
-
Post-Injection Care: Return the rat to its cage and monitor for any adverse reactions.
Induction and Assessment of Cardiac Fibrosis in Rats
This protocol is a synthesized representation of methods used to study drug-induced cardiac fibrosis.
Experimental Workflow:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer this compound (e.g., 0.5 mg/kg) via intraperitoneal injection daily for an extended period (e.g., 5 months).
-
In-Life Monitoring:
-
Monitor animal health, body weight, and food/water intake regularly.
-
Perform periodic echocardiograms to assess cardiac function and valvular regurgitation.
-
-
Terminal Procedures:
-
At the end of the study period, euthanize the animals.
-
Collect blood for biomarker analysis.
-
Harvest the hearts for histopathological evaluation.
-
-
Histopathological Assessment:
-
Fix the heart tissue in formalin and embed in paraffin.
-
Section the heart tissue and perform staining such as Masson's trichrome to visualize collagen deposition (fibrosis).
-
Quantify the fibrotic area using image analysis software.
-
Visualizations
This compound Signaling Pathway```dot
Caption: Workflow for cardiac fibrosis assessment.
References
- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vetlexicon.com [vetlexicon.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Preclinical toxicology studies with the new dopamine agonist pergolide. Acute, subchronic, and chronic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pergolide Mesylate for Neuroprotective Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pergolide Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound is a potent dopamine receptor agonist with a strong affinity for D2 and D3 receptors.[1][2] Its neuroprotective mechanism is primarily linked to its ability to mimic the effects of dopamine, which is deficient in conditions like Parkinson's disease.[1] By stimulating these receptors, it helps restore the balance of neurotransmitters.[1] Additionally, studies suggest that pergolide protects dopaminergic neurons by reducing oxidative stress, promoting aerobic metabolism, and potentially inducing the antioxidant enzyme Cu/Zn superoxide dismutase.[3]
Q2: What is a recommended starting concentration for in vitro neuroprotection studies?
A2: For in vitro studies using primary cultures of mouse mesencephalon, this compound has been shown to enhance the survival of healthy dopaminergic neurons at concentrations as low as 0.001 µM. To counteract the toxic effects of neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), a higher concentration of around 0.1 µM may be necessary. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What is a suggested dosage for in vivo neuroprotection studies?
A3: In a 6-hydroxydopamine (6-OHDA)-lesioned mouse model of Parkinson's disease, repeated pretreatment with pergolide at a dose of 0.5 mg/kg (i.p.) for seven days almost completely protected against the reduction in striatal dopamine and its metabolites. Clinical studies in humans for Parkinson's disease have used a mean therapeutic daily dosage of around 3 mg/day, with titration starting from 0.05 mg/day. Dosages for animal models should be optimized based on the specific model and research question.
Q4: How should I prepare and store this compound solutions for experiments?
A4: this compound is unstable in aqueous (water-based) solutions, and its stability is significantly affected by temperature and light. To ensure consistent results, it is critical to:
-
Store compounded aqueous formulations in a dark container, protected from light.
-
Refrigerate the solution.
-
Use freshly prepared solutions. It is advised not to use aqueous solutions that are more than 30 days old.
-
Discard any formulation that has changed color, as this indicates chemical degradation. After 16 weeks at room temperature, one study found that the drug degraded to 71% of its original concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Neuroprotective Effect Observed | 1. Degradation of this compound: The compound is unstable in aqueous solutions, especially when exposed to light and heat. 2. Sub-optimal Dosage: The concentration used may be too low for the specific neurotoxin or stressor in your model. 3. Incorrect Administration Timing: The timing of pergolide administration relative to the neurotoxic insult is crucial. | 1. Prepare fresh solutions for each experiment. Store stock solutions refrigerated and protected from light. Discard any solution that has changed color. 2. Perform a dose-response study to identify the optimal concentration. For countering strong toxins like MPP+, concentrations around 0.1 µM may be needed, whereas for general neuronal survival, 0.001 µM might be effective. 3. Optimize the treatment window. In some studies, pretreatment with pergolide before the insult showed significant protection. |
| Cell Toxicity or Death Observed After Treatment | 1. Dosage Too High: While effective at low concentrations, higher doses may induce off-target effects or cytotoxicity. 2. Solvent Toxicity: The vehicle used to dissolve the this compound may be toxic to the cells. | 1. Lower the concentration of this compound. Review literature for dosages used in similar models. 2. Run a vehicle-only control to assess the toxicity of the solvent at the concentration used in your experiments. |
| Variability Between Experimental Replicates | 1. Inconsistent Drug Preparation: Differences in the age or storage of the pergolide solution can lead to variability. 2. Experimental Procedure: Minor variations in cell plating density, incubation times, or reagent concentrations. | 1. Strictly adhere to a standardized protocol for solution preparation and storage. Use solutions from the same batch for a set of comparative experiments. 2. Ensure all experimental parameters are kept consistent across all wells and plates. |
Quantitative Data on this compound Dosage
Table 1: In Vitro Neuroprotective Concentrations
| Model System | Neurotoxin/Stressor | Effective Pergolide Concentration | Observed Effect | Reference |
| Primary Mouse Mesencephalic Cultures | None (Healthy Neurons) | 0.001 µM | Enhanced survival of dopaminergic neurons. | |
| Primary Mouse Mesencephalic Cultures | 10 µM MPP+ | 0.1 µM | Partially reversed toxic effects. | |
| Primary Mouse Mesencephalic Cultures | 200 µM L-DOPA | 0.001 - 0.1 µM | Prevented reduction of dopamine uptake. | |
| Primary Mouse Mesencephalic Cultures | General Culture Conditions | 0.001 - 0.1 µM | Reduced lactate production, promoting aerobic metabolism. |
Table 2: In Vivo Neuroprotective Dosages
| Animal Model | Neurotoxin/Lesion | This compound Dosage | Administration Route & Schedule | Observed Effect | Reference |
| Mouse | Intracerebroventricular 6-hydroxydopamine (40 µg) | 0.5 mg/kg | Intraperitoneal (i.p.), daily for 7 days prior to toxin | Almost completely protected against reduction in striatal dopamine and its metabolites. |
Experimental Protocols
Key Experiment 1: In Vitro Neuroprotection Assay in Primary Neuronal Cultures
This protocol is based on methodologies described for assessing neuroprotection against MPP+ toxicity.
-
Cell Culture:
-
Prepare primary mesencephalic cultures from embryonic mice (e.g., C57BL/6).
-
Plate dissociated cells onto poly-L-lysine coated plates at a suitable density.
-
Maintain cultures in a defined nutrient medium at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Crucially, prepare this solution fresh and protect it from light to prevent degradation.
-
Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 0.001 µM, 0.01 µM, 0.1 µM).
-
-
Treatment:
-
After allowing the cultures to stabilize (e.g., 7-10 days in vitro), pre-treat the cells with the various concentrations of this compound for a defined period (e.g., 24 hours).
-
Introduce the neurotoxin (e.g., 10 µM MPP+) to the culture medium, keeping the pergolide present.
-
Include appropriate controls: vehicle-only, toxin-only, and pergolide-only.
-
-
Assessment of Neuroprotection (48 hours post-toxin):
-
Immunocytochemistry: Fix the cells and perform immunostaining for tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Cell Counting: Quantify the number of surviving TH-positive neurons in treated versus control wells.
-
Dopamine Uptake Assay: Measure the functional integrity of dopaminergic neurons by assessing the uptake of [³H]dopamine.
-
Lactate Assay: Measure lactate production in the medium as an indicator of metabolic stress.
-
Key Experiment 2: In Vivo Neuroprotection in a 6-OHDA Mouse Model
This protocol is adapted from the methodology used to assess pergolide's effects against 6-OHDA-induced neurodegeneration.
-
Animals:
-
Use adult male mice (e.g., C57BL/6). House them under standard laboratory conditions with ad libitum access to food and water.
-
-
Pergolide Administration:
-
Prepare this compound solution (e.g., in saline) fresh daily and protect from light.
-
Administer this compound (e.g., 0.5 mg/kg, i.p.) or vehicle (saline) daily for 7 consecutive days.
-
-
6-OHDA Lesioning:
-
On day 8, 30 minutes after the final pergolide/vehicle injection, anesthetize the mice.
-
Administer desipramine (to protect noradrenergic neurons) prior to the 6-OHDA injection.
-
Perform a single intracerebroventricular injection of 6-OHDA (e.g., 40 µg in sterile saline with ascorbic acid).
-
-
Post-Lesion Analysis (e.g., 1 week later):
-
Sacrifice the animals and rapidly dissect the striatum.
-
Neurochemical Analysis: Homogenize the striatal tissue and use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Compare the levels in the pergolide-pretreated group to the vehicle-treated group to determine the extent of neuroprotection.
-
Visualizations
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for an in vitro neuroprotection study.
References
Reducing experimental variability in Pergolide Mesylate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in studies involving Pergolide Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent dopamine receptor agonist, primarily targeting D1 and D2 receptor subtypes.[1] By mimicking the action of dopamine, it compensates for diminished dopamine levels, which is characteristic of conditions like Parkinson's disease.[1][2] Its action of stimulating dopamine receptors also leads to the inhibition of prolactin secretion.[1][3]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in research for Parkinson's disease and hyperprolactinemia. It has been studied for its effects on motor function, neuroprotection, and hormone regulation. In veterinary research, it is commonly used to study and treat pituitary pars intermedia dysfunction (PPID) in horses, also known as Equine Cushing's Disease.
Q3: How should this compound be stored?
Dry this compound powder should be preserved in tight, light-resistant containers. For stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture. Aqueous formulations of this compound are unstable and should be stored in a dark container, protected from light, and refrigerated. These aqueous solutions should not be used for more than 30 days after preparation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: My in vitro experiments with this compound are showing high variability between replicates. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several factors related to the preparation and handling of this compound solutions.
-
Solution Instability: this compound is unstable in aqueous vehicles. Degradation can occur due to exposure to light and elevated temperatures. It is crucial to prepare fresh working solutions for each experiment and protect them from light. Any change in the color of the solution indicates degradation, and it should be discarded.
-
Improper Dissolution: Ensure complete dissolution of the compound when preparing your stock and working solutions. For in vivo experiments, a common solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. If precipitation is observed, gentle heating or sonication can be used to aid dissolution.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes to minimize this.
-
Issue 2: Difficulty in achieving reproducible in vivo outcomes.
-
Question: I'm observing significant variation in the responses of my animal subjects to the same dose of this compound. Why is this happening?
-
Answer: In vivo studies can be affected by the formulation, administration, and inherent biological variability.
-
Pharmacokinetic Variability: The metabolism and elimination of Pergolide can vary considerably between individual animals, leading to different plasma concentrations and effects.
-
Formulation and Administration: The method of compounding and the vehicle used for administration can impact the stability and bioavailability of the drug. For oral administration, ensure a consistent and stable formulation is used for all subjects.
-
Dosing Schedule: The timing of administration can influence the observed effects. Due to its half-life, some studies suggest that twice-daily dosing may be more appropriate than once-daily administration to maintain stable plasma concentrations.
-
Issue 3: Challenges with analytical quantification of this compound.
-
Question: I am having trouble getting consistent and accurate measurements of this compound concentrations using HPLC. What should I check?
-
Answer: Accurate quantification by HPLC requires careful attention to sample preparation, storage, and the chromatographic conditions.
-
Sample Degradation: As this compound is unstable in aqueous solutions, samples should be processed and analyzed promptly or stored appropriately. For long-term storage before analysis, freezing samples at -80°C is recommended.
-
Method Suitability: Ensure your HPLC method is validated for the analysis of this compound. The United States Pharmacopeia (USP) provides detailed methods, including suitable mobile phases, columns, and detectors. For example, a common setup uses a C18 column with a detector set to 280 nm.
-
Standard Preparation: The accuracy of your quantification is dependent on the accuracy of your standards. Use a certified reference standard (RS) for this compound and prepare fresh standard solutions regularly.
-
Data Presentation
Table 1: Stability of this compound (1 mg/mL) in an Aqueous Vehicle under Different Storage Conditions.
| Storage Condition | Day 14 | Day 21 | Day 35 |
| 25°C with light exposure | Excessive Degradation | - | - |
| 37°C without light exposure | - | Excessive Degradation | - |
| 25°C without light exposure | Stable | Stable | Excessive Degradation |
| 8°C without light exposure | Stable | Stable | Stable |
| -20°C without light exposure | Stable | Stable | Stable |
Data summarized from Davis JL, et al. (2009).
Table 2: Solubility of this compound.
| Solvent | Solubility |
| Aqueous Oral Liquid | ~6.9 mg/mL at room temperature |
| Water (predicted) | 0.000584 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro/In Vivo Use
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure for a 10 mg/mL Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Prepare the solvent mixture by combining:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the solvent mixture to the this compound powder to achieve the desired concentration (e.g., for 10 mg of powder, add 1 mL of the solvent mixture).
-
Vortex thoroughly to dissolve. If necessary, use gentle warming or sonication to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store at -20°C for up to 1 month or -80°C for up to 6 months.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a generalized protocol based on USP guidelines. Specific parameters may need optimization for your instrument and application.
-
Chromatographic System:
-
Detector: UV detector at 280 nm.
-
Column: 4.6-mm × 25-cm column containing base-deactivated packing L7 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles).
-
Column Temperature: 40°C.
-
Flow Rate: Approximately 1 mL per minute.
-
-
Reagents:
-
Diluent: Dissolve 5 mg of methionine in 500 mL of 0.01 N hydrochloric acid. Add 500 mL of methanol and mix.
-
Mobile Phase: Prepare a filtered and degassed mixture of a solution containing 0.009 M sodium 1-octanesulfonate and 1.0 mL of glacial acetic acid per L, methanol, and acetonitrile (2:1:1).
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard (RS) in the Diluent to obtain a known concentration.
-
Assay Preparation: Accurately weigh and dissolve the this compound sample in the Diluent to a similar concentration as the Standard Preparation.
-
Injection: Inject equal volumes (approximately 10 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.
-
Analysis: Record the chromatograms and measure the peak responses for pergolide. Calculate the quantity of this compound in the sample by comparing its peak response to that of the standard.
-
Visualizations
Caption: this compound acts as an agonist at both D1 and D2 dopamine receptors.
Caption: Key sources of variability in a typical this compound experimental workflow.
References
Technical Support Center: Pergolide Mesylate in Cell Culture Models
Welcome to the technical support center for researchers utilizing Pergolide Mesylate in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my cell line?
A1: this compound is a dopamine D1/D2 receptor agonist, and its primary pharmacological effect is not cytotoxic. In fact, much of the existing research points towards its neuroprotective effects, particularly in neuronal cell models under conditions of oxidative stress. However, unexpected cytotoxicity can occur due to a variety of factors, including high concentrations, off-target effects in specific cell lines, or experimental artifacts.
Q2: I am observing a decrease in cell viability in my cultures treated with this compound. What are the potential causes?
A2: Unexpected decreases in cell viability can stem from several sources:
-
High Concentrations: While therapeutic concentrations are generally not cytotoxic, very high concentrations of any compound can induce stress and cell death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the this compound is at a non-toxic level for your specific cell line (typically <0.1%).
-
Compound Instability: this compound may be unstable in certain culture media over long incubation periods. Degradation products could potentially be more toxic.
-
Cell Line Specific Sensitivity: The cell line you are using may have a unique sensitivity to dopamine receptor activation or off-target effects of this compound.
-
General Cell Culture Issues: Problems such as contamination (mycoplasma, bacteria, fungi), poor cell health, high passage number, or suboptimal culture conditions can be mistaken for compound-induced cytotoxicity.[1]
Q3: How can I distinguish between apoptosis and necrosis in my cell culture?
A3: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can be distinguished by specific morphological and biochemical markers. Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can differentiate between early apoptotic, late apoptotic, and necrotic cells.
Q4: Could this compound be inducing oxidative stress in my cells?
A4: While some studies suggest this compound has antioxidant properties and can protect against oxidative stress, high concentrations or specific cellular contexts could potentially lead to an imbalance in reactive oxygen species (ROS).[2][3] It is advisable to measure ROS levels if you suspect this mechanism.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Action |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. |
| Cell Seeding Density | Ensure cells are seeded at the same density for every experiment. |
| Reagent Preparation | Prepare fresh solutions of this compound and other reagents for each experiment. Avoid repeated freeze-thaw cycles. |
| Incubation Time | Standardize the duration of cell seeding, compound treatment, and assay incubation. |
| Pipetting Technique | Use calibrated pipettes and ensure consistent pipetting technique to minimize volume errors. |
Issue 2: Unexpectedly High Levels of Cell Death
If you observe significant cell death that is not anticipated, a systematic approach is necessary to identify the cause.
| Potential Cause | Troubleshooting Action |
| Compound Concentration | Verify the calculations for your stock solution and final dilutions. Perform a new dose-response experiment with a wider range of concentrations. |
| Solvent Toxicity | Run a vehicle-only control with the highest concentration of the solvent used in your experiment. |
| Contamination | Test your cell cultures for mycoplasma and other microbial contamination. |
| Incorrect Reagent | Confirm the identity and purity of your this compound. |
| General Cell Health | Visually inspect your cells under a microscope for any signs of stress or poor morphology before starting the experiment. |
Experimental Protocols
Protocol 1: Assessing Cell Viability with MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Protocol 2: Detecting Apoptosis with Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as you would for a viability assay.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Measuring Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the levels of intracellular ROS.
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed and treat cells with this compound. Include a positive control (e.g., H₂O₂) and a negative control.
-
Load the cells with the DCFDA/H2DCFDA probe and incubate according to the kit manufacturer's instructions.
-
Wash the cells to remove any excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize the cells under a fluorescence microscope.
Data Presentation
Should cytotoxicity be observed, the following tables provide a template for presenting the data.
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cell Line B | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cell Line C | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: These are example values. Actual IC50 values for this compound-induced cytotoxicity are not well-established in the literature.
Table 2: Example Apoptosis/Necrosis Profile in Response to this compound (48h)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Vehicle | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Pergolide (X µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Pergolide (Y µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualizations
References
Technical Support Center: Overcoming Poor Bioavailability of Pergolide Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Pergolide Mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Extensive First-Pass Metabolism: Following oral administration, this compound is rapidly absorbed, but then undergoes significant metabolism in the liver before it can reach systemic circulation. This "first-pass effect" is the principal reason for its reduced bioavailability.
-
Instability in Aqueous Environments: this compound is unstable in aqueous solutions, particularly when exposed to light and elevated temperatures. This degradation can occur in the gastrointestinal (GI) tract prior to absorption, further reducing the amount of active drug available.
Q2: My in-vitro dissolution of a standard this compound formulation is acceptable, but the in-vivo efficacy is low. What could be the issue?
A2: This discrepancy is a classic indicator of extensive first-pass metabolism. While the drug may dissolve appropriately in simulated gastric or intestinal fluids, a large fraction is subsequently metabolized by enzymes in the gut wall and liver. The result is a significant reduction in the concentration of the active drug reaching the systemic circulation and its target dopamine receptors. Consider quantifying the major metabolites of this compound in your in-vivo studies to confirm this.
Q3: I'm observing significant variability in the plasma concentrations of this compound between my test subjects after oral dosing. Why is this happening?
A3: High inter-individual variability in the plasma concentrations of this compound is a known issue. This is largely due to genetic polymorphisms in the metabolic enzymes responsible for its first-pass metabolism. Different subjects will metabolize the drug at different rates, leading to a wide range of systemic exposure for the same oral dose.
Q4: My compounded aqueous oral formulation of this compound is showing a color change over a short period. Is it still viable for my experiments?
A4: A color change in a compounded this compound formulation is a visual indicator of chemical degradation.[1] Studies have shown that the drug is unstable in aqueous vehicles and its degradation is accelerated by exposure to light and higher temperatures.[1] It is strongly recommended to discard any formulation that has changed color, as it may have lost potency and could contain unknown degradation products. For optimal stability, aqueous formulations should be stored in a dark container, protected from light, and refrigerated.
Troubleshooting Guide: Strategies to Enhance Bioavailability
If you are encountering issues with the poor oral bioavailability of this compound in your experiments, consider the following formulation and delivery strategies.
Formulation Strategies for Oral Delivery
While specific in-vivo data for this compound using these technologies is limited in publicly available literature, these approaches are well-established for improving the bioavailability of drugs with similar challenges.
-
Solid Dispersions:
-
Principle: Dispersing the crystalline drug in an amorphous hydrophilic carrier can enhance its dissolution rate and oral absorption.
-
Troubleshooting: If you are not seeing the desired improvement, consider experimenting with different carriers (e.g., povidone, polyethylene glycol) and preparation methods (e.g., solvent evaporation, hot-melt extrusion). Characterize the solid-state properties of your dispersion to ensure the drug is in an amorphous state.
-
-
Nanoparticle-Based Formulations:
-
Principle: Reducing the particle size to the nanometer range increases the surface area for dissolution and can enhance absorption.
-
Troubleshooting: If bioavailability is not significantly improved, investigate different nanoparticle types (e.g., polymeric nanoparticles, solid lipid nanoparticles). Surface modification of nanoparticles with mucoadhesive polymers may also increase residence time in the GI tract, allowing for greater absorption.
-
-
Cyclodextrin Complexation:
-
Principle: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility and protect it from degradation in the GI tract.[2]
-
Troubleshooting: The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the stoichiometry of the complex are critical. If you are not observing enhanced bioavailability, perform characterization studies (e.g., phase solubility, NMR) to confirm the formation and properties of the inclusion complex.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Principle: These lipid-based formulations form a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption and potentially bypassing hepatic first-pass metabolism via the lymphatic pathway.
-
Troubleshooting: The selection of oils, surfactants, and co-solvents is crucial for the formation of a stable and efficient SEDDS. If in-vivo performance is poor, optimize the formulation based on droplet size analysis, self-emulsification time, and in-vitro drug release studies.
-
Alternative Routes of Administration to Bypass First-Pass Metabolism
To circumvent the extensive first-pass metabolism of this compound, consider alternative delivery routes.
-
Transdermal Delivery:
-
Principle: Delivering the drug through the skin directly into the systemic circulation avoids the GI tract and the liver, thereby bypassing first-pass metabolism.
-
Troubleshooting: If you are experiencing low skin permeation, experiment with different penetration enhancers and vehicle compositions. The choice between a patch, gel, or cream formulation can also significantly impact drug delivery.
-
-
Nasal Delivery:
-
Principle: The nasal mucosa offers a large surface area and rich blood supply for rapid drug absorption directly into the systemic circulation, avoiding first-pass metabolism.
-
Troubleshooting: Poor absorption from the nasal cavity could be due to rapid mucociliary clearance. Consider using mucoadhesive excipients to increase the residence time of the formulation in the nasal cavity. The pH and osmolality of the formulation should also be optimized for nasal tolerance and absorption.
-
-
Sublingual Delivery:
-
Principle: The sublingual mucosa allows for rapid absorption of drugs directly into the venous circulation, which drains into the superior vena cava, thus bypassing the liver.
-
Troubleshooting: If absorption is limited, consider formulation strategies that enhance the dissolution and permeability of the drug across the sublingual epithelium, such as the use of permeation enhancers or fast-dissolving tablets.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Pergolide Following Oral Administration in Different Species
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |
| Donkey (Intragastric) | 2 µg/kg | 0.16 ± 0.16 | - | 9.74 ± 1.35 | [3][4] |
| Donkey (Oral, multiple doses) | 2 µg/kg | 3.74 ± 2.26 | - | 16.35 ± 5.21 | |
| Horse (Oral) | 4 µg/kg | 0.104 - 0.684 | 2 | < 12 | |
| Horse (IV) | 20 µg/kg | - | - | 5.8 ± 2.26 | |
| Mare (Oral) | 0.01 mg/kg | 2.11 - 6.20 | 0.33 - 1 | 5.86 ± 3.42 |
Note: Direct comparison of Cmax and t½ values should be made with caution due to differences in species, dosing regimens, and analytical methods.
Experimental Protocols
Protocol 1: Preparation of a Compounded Aqueous Oral Solution of this compound (1 mg/mL)
This protocol is for research purposes only and is based on methods described in the literature. Stability of the final formulation should be independently verified.
Materials:
-
This compound powder
-
Vehicle for oral solution (e.g., a commercially available suspending and flavoring vehicle)
-
Purified water
-
Mortar and pestle or other suitable compounding equipment
-
Graduated cylinders and beakers
-
Amber-colored storage container
Procedure:
-
Calculate the required amount of this compound powder to achieve a final concentration of 1 mg/mL.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle and purified water while mixing continuously to achieve the final volume.
-
Transfer the solution to an amber-colored container to protect it from light.
-
Store the formulation under refrigeration (2-8 °C).
-
It is recommended to include a "shake well before use" label.
-
Based on stability studies, it is advised not to use compounded aqueous formulations for more than 30 days after preparation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound in an Aqueous Formulation
This is a general method and may require optimization for your specific instrumentation and formulation.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) with an ion-pairing agent like sodium octanesulfonate. The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 223 nm
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately dilute a known volume of the this compound formulation with the mobile phase to a concentration within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor this compound bioavailability.
Caption: Simplified this compound signaling at D1 and D2 dopamine receptors.
Caption: General experimental workflow for evaluating bioavailability enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of this compound following single and multiple-dose administration in donkeys (Equus asinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Pergolide Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of Pergolide Mesylate in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic ergoline derivative and a potent dopamine receptor agonist.[1][2][3] Its primary therapeutic action is mediated through strong agonism at dopamine D2 receptors and, to a lesser extent, D1 receptors.[2] It has been used in the treatment of Parkinson's disease in humans and pituitary pars intermedia dysfunction (PPID) in horses.[4]
Q2: What are the principal off-target effects of Pergolide observed in research?
A2: The most significant off-target effect of Pergolide is its potent agonist activity at the serotonin 5-HT2B receptor. This interaction is linked to the development of cardiac fibrosis and valvular heart disease (VHD). Other documented side effects include nausea, vomiting, and hypotension, which are generally related to its potent dopaminergic activity but can confound experimental results.
Q3: How does Pergolide's affinity for its on- and off-targets compare?
A3: Pergolide exhibits high affinity for its primary dopamine D2 and D3 receptors, with Ki values in the low nanomolar range. However, it also has a high affinity for the 5-HT2B receptor, which mediates its most severe off-target effects. The relative affinities can vary between studies and tissues, but the potent activity at both dopamine and serotonin receptors is a key characteristic. For a detailed comparison, refer to the data in Table 1.
Quantitative Data Summary
Table 1: Pergolide Receptor Binding Affinities (Ki values in nM)
| Receptor Subtype | Reported Ki (nM) | Primary Effect |
| Dopamine D2 | 0.61 - 2.5 | On-Target (Agonist) |
| Dopamine D3 | 0.86 | On-Target (Agonist) |
| Dopamine D1 | 447 | On-Target (Agonist) |
| Serotonin 5-HT2B | Potent Agonist (Specific Ki values vary) | Off-Target (Agonist) |
| Serotonin 5-HT2A | Lower Affinity than 5-HT2B | Off-Target |
| Adrenergic Receptors | Antagonistic Interaction | Off-Target |
Note: Ki values can vary based on the experimental conditions, radioligand used, and tissue source. The data presented is a synthesis from multiple sources for comparative purposes.
Troubleshooting Guide
Q4: My experimental model shows unexpected cardiac or fibrotic changes after Pergolide administration. How can I determine if this is an off-target effect?
A4: The observed cardiac changes are likely due to Pergolide's agonism at 5-HT2B receptors. To confirm this, you should include the following controls in your experimental design:
-
Co-administration with a Selective 5-HT2B Antagonist: Use a selective 5-HT2B receptor antagonist (e.g., SB204741) alongside Pergolide. If the cardiac or fibrotic effects are mitigated or abolished in the presence of the antagonist, it strongly suggests a 5-HT2B-mediated off-target effect.
-
Use of a More Selective Dopamine Agonist: Compare the effects of Pergolide with a non-ergoline dopamine agonist that has low or no affinity for 5-HT2B receptors (e.g., Pramipexole or Ropinirole). If these compounds produce the desired on-target (dopaminergic) effects without the cardiac phenotype, it further implicates the 5-HT2B receptor in Pergolide's off-target activity.
-
In Vitro Functional Assays: Isolate cells or tissues of interest (e.g., cardiac fibroblasts) and perform functional assays to measure the downstream signaling of 5-HT2B activation, such as TGF-β1 induction or collagen synthesis, in the presence and absence of Pergolide and specific antagonists.
Q5: How can I proactively mitigate the off-target effects of Pergolide in my experiments?
A5: Proactive mitigation involves careful experimental design and the use of appropriate controls from the outset.
-
Dose Selection: Use the lowest effective dose of Pergolide that elicits the desired on-target dopaminergic response to minimize the engagement of lower-affinity off-target receptors.
-
Rational Compound Selection: If the primary goal is to study D2 receptor agonism, consider using a more selective compound with a cleaner off-target profile from the start.
-
Control Groups: Always include a vehicle control group and consider a positive control for the off-target effect if known (e.g., a specific 5-HT2B agonist).
Visualizations
Signaling Pathways
Caption: On- and off-target signaling of Pergolide.
Experimental Workflow
Caption: Troubleshooting workflow for off-target effects.
Key Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general guideline to determine the binding affinity (Ki) of Pergolide for a specific receptor.
Objective: To calculate the inhibition constant (Ki) of Pergolide by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Membrane Preparation: A tissue homogenate or cell line expressing the receptor of interest (e.g., 5-HT2B).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-LSD for serotonin receptors).
-
Unlabeled Ligand: this compound (test compound) and a known saturating unlabeled ligand for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Radioligand + Membrane Preparation + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + Membrane Preparation + Saturating concentration of a standard unlabeled ligand.
-
Competition: Radioligand + Membrane Preparation + Serial dilutions of Pergolide.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary kinetic assays.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Pergolide.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Pergolide that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for Gi/Gs-coupled receptors)
This protocol outlines a method to assess the functional effect of Pergolide on Gi-coupled receptors like the Dopamine D2 receptor.
Objective: To measure changes in intracellular cyclic AMP (cAMP) levels in response to Pergolide treatment.
Materials:
-
Cell Line: A cell line stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells expressing the D2 receptor).
-
cAMP Assay Kit: A commercial kit for measuring cAMP, such as a LANCE, HTRF, or GloSensor™ assay.
-
This compound: Test compound.
-
Forskolin (or other adenylyl cyclase activator): Used to stimulate cAMP production.
-
Cell Culture Medium and Reagents.
Methodology:
-
Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Pergolide.
-
Assay Procedure (example for a Gi-coupled receptor):
-
Pre-treat the cells with the various concentrations of Pergolide for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels. Pergolide, acting on the Gi-coupled D2 receptor, will inhibit this stimulation.
-
Incubate for the time recommended by the assay kit manufacturer.
-
-
Detection: Add the detection reagents from the cAMP assay kit. This typically involves cell lysis followed by the addition of reagents that generate a luminescent or fluorescent signal inversely proportional to the cAMP concentration.
-
Measurement: Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% stimulation) and a basal control (0% stimulation).
-
Plot the percentage of inhibition against the log concentration of Pergolide.
-
Use non-linear regression to calculate the IC50 or EC50 value, which represents the potency of Pergolide as an inhibitor (agonist at a Gi-coupled receptor) of cAMP production.
-
References
- 1. This compound: its effects on circulating anterior pituitary hormones in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pergolide study | College of Veterinary Medicine [vetmed.umn.edu]
- 4. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases [mdpi.com]
Light sensitivity and proper storage of Pergolide Mesylate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Pergolide Mesylate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound solution instability?
A1: this compound in aqueous solutions is highly susceptible to degradation from exposure to light (photodegradation) and elevated temperatures.[1][2][3][4][5] Oxidation is also a potential degradation pathway, which can be indicated by a change in the solution's color.
Q2: What are the optimal storage conditions for a compounded this compound solution?
A2: To ensure maximum stability, compounded aqueous solutions of this compound should be stored in a dark, light-resistant container and kept refrigerated (approximately 8°C or 46.4°F). Some studies have also shown stability at -20°C (-4°F). It is crucial to protect the solution from light at all times.
Q3: How long can I store a compounded this compound solution?
A3: For refrigerated aqueous solutions protected from light, it is recommended not to use them for more than 30 days after preparation. Stability decreases significantly at room temperature and with exposure to light.
Q4: I noticed a color change in my this compound solution. Is it still usable?
A4: No. A change in color, such as a yellowish or brownish tint, indicates degradation of the this compound. Any solution that has changed color should be considered unstable and discarded to avoid potential confounding results in your experiments.
Q5: What are the known degradation products of this compound?
A5: The most common degradation products resulting from photodegradation are pergolide sulfoxide and pergolide sulfone. Hydrolysis of the mesylate ester portion of the molecule is another potential degradation pathway in aqueous solutions.
Troubleshooting Guide
Problem: My experimental results with a this compound solution are inconsistent.
| Possible Cause | Troubleshooting Steps |
| Solution Degradation | 1. Verify Storage Conditions: Ensure the solution has been continuously stored in a dark, refrigerated environment. 2. Check the Age of the Solution: Do not use solutions that are more than 30 days old. 3. Inspect for Color Change: Discard any solution that is not clear and colorless. 4. Perform a Purity Check: If you have access to HPLC, run a sample to check for the presence of degradation peaks. |
| Incorrect Concentration | 1. Re-verify Dilution Calculations: Double-check all calculations made during the preparation of the solution. 2. Assess Pipetting Technique: Ensure accurate and calibrated pipettes are being used. 3. Confirm Initial Potency: If possible, verify the potency of the bulk this compound powder used. |
| Interaction with Other Reagents | 1. Review Experimental Protocol: Check for any potential incompatibilities between this compound and other components in your assay. 2. Consult Literature: Search for known interactions with the specific reagents you are using. |
Data on this compound Solution Stability
The stability of a 1 mg/mL this compound aqueous solution was assessed over 35 days under various storage conditions. The percentage of degradation is summarized below.
| Storage Condition | Day 14 | Day 21 | Day 35 |
| 25°C with Light Exposure | >10% (Excessive) | - | 83.5% |
| 37°C without Light Exposure | - | >10% (Excessive) | 57.7% |
| 25°C without Light Exposure | <10% | <10% | 15.1% (>10% considered excessive) |
| 8°C without Light Exposure | <10% | <10% | 6.6% |
| -20°C without Light Exposure | <10% | <10% | 7.2% |
A separate study on a 0.2 mg/mL oral liquid stored at room temperature (23-26°C) in the dark found that the time to reach 90% potency (t90) was 6.5 weeks (45 days).
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Solution
Materials:
-
This compound powder
-
Purified water (or a suitable aqueous vehicle)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Light-resistant storage container (e.g., amber vial)
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the purified water to the flask and mix using a magnetic stirrer until the powder is fully dissolved.
-
Once dissolved, add purified water to the final volume mark.
-
Continue stirring for a few minutes to ensure homogeneity.
-
Transfer the solution to a light-resistant storage container.
-
Label the container with the concentration, date of preparation, and storage instructions.
-
Store the solution in a refrigerator at approximately 8°C, protected from light.
Protocol 2: Stability Assessment of this compound Solution using HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your equipment and reagents.
HPLC System and Conditions (based on published methods):
-
Column: C18 reverse-phase column
-
Mobile Phase: 50% acetonitrile and 50% 0.01M octane sulfonate buffer (pH adjusted to 2.2 with glacial acetic acid)
-
Detection: UV at 223 nm
-
Injection Volume: 25 µL
-
Retention Time: Approximately 3.6 - 4.0 minutes for this compound
Procedure:
-
Sample Preparation:
-
Prepare a calibration curve using a this compound reference standard dissolved in 100% methanol and further diluted with the mobile phase to concentrations ranging from 1 to 20 µg/mL.
-
At specified time points (e.g., Day 0, 7, 14, 21, 35), retrieve an aliquot of the stored this compound solution.
-
Dilute the sample with a suitable diluent (e.g., 50% methanol and 50% 0.01N HCl) to a final nominal concentration within the range of the calibration curve (e.g., 10 µg/mL).
-
-
Analysis:
-
Inject the prepared samples and standards onto the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Interpretation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the test samples using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate the presence of degradation products.
-
Visualizations
Caption: Dopamine Receptor Signaling Pathways Activated by this compound.
Caption: Experimental Workflow for this compound Solution Stability Testing.
Caption: Logical Troubleshooting Flow for this compound Solution Instability.
References
Identifying and minimizing Pergolide Mesylate degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing Pergolide Mesylate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The most commonly reported degradation products of this compound are Pergolide Sulfoxide and Pergolide Sulfone.[1] These are typically formed through oxidation and photodegradation. Other potential impurities that have been identified include Pergolide Mesilate - Impurity A (Pergolide Sulfoxide) and Impurity B (Pergolide Sulfone), and N-Despropyl Pergolide 6-Carbonitrile.[2][3][4][5] Up to 16 other unspecified degradation products have been observed following photodegradation.
Q2: What factors contribute to the degradation of this compound?
A2: this compound is susceptible to degradation under several conditions:
-
Exposure to Light: Photodegradation is a significant factor, leading to the formation of pergolide sulfoxide and pergolide sulfone.
-
Temperature: Elevated temperatures accelerate the degradation process.
-
Aqueous Vehicles: this compound is unstable in aqueous solutions, making it prone to hydrolysis.
-
Concentration: Higher concentrations of this compound in a formulation can lead to a faster degradation rate.
-
Oxidation: The formation of sulfoxide and sulfone derivatives indicates susceptibility to oxidative degradation.
A noticeable change in the color of a this compound formulation is a visual indicator of degradation and instability.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, the following storage and handling practices are recommended:
-
Store this compound formulations in dark or light-protective containers.
-
Protect formulations from light at all times.
-
Refrigerate aqueous formulations.
-
Avoid preparing aqueous solutions in high concentrations if possible.
-
It is recommended that compounded aqueous formulations should not be used for more than 30 days after preparation.
-
Any formulation that has changed color should be discarded as it is likely unstable.
Troubleshooting Guides
Analytical Method Troubleshooting (HPLC)
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the analyte with active sites on the column packing material.- Use of a mobile phase with a pH that causes partial ionization of this compound.- Column overload. | - Use a high-purity, end-capped column.- Adjust the mobile phase pH to fully protonate or suppress the ionization of this compound.- Add a competing base, like triethylamine, to the mobile phase.- Reduce the injection volume or sample concentration. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Poor column temperature control.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Replace the column if it has degraded. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system. | - Degas the mobile phase and purge the pump.- Flush the system with a strong solvent.- Check all fittings for leaks. |
| Poor Resolution Between Pergolide and Degradation Peaks | - Inappropriate mobile phase composition.- Unsuitable column chemistry. | - Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration.- Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Ghost Peaks | - Contamination from the sample, solvent, or system.- Carryover from a previous injection. | - Ensure high purity of solvents and reagents.- Implement a needle wash step in the autosampler method.- Run blank injections to identify the source of contamination. |
Investigating Unexpected Degradation
If you observe unexpected or excessive degradation of your this compound sample, consider the following:
-
Review Storage Conditions: Confirm that the sample has been consistently stored protected from light and at the appropriate temperature.
-
Check Formulation Vehicle: If in solution, ensure the vehicle is appropriate and consider the pH and potential for hydrolysis.
-
Perform Forced Degradation Studies: To systematically identify the cause of degradation, perform a forced degradation study as outlined in the experimental protocols section. This will help pinpoint whether the degradation is due to acid/base hydrolysis, oxidation, heat, or light.
Data on this compound Stability
The following tables summarize the degradation of a 1 mg/mL this compound aqueous formulation under different storage conditions over a 35-day period.
Table 1: Degradation of this compound Formulation Over 35 Days
| Storage Condition | % Degradation at Day 35 |
| -20°C, protected from light | 7.2% |
| 8°C, protected from light | 6.6% |
| 25°C, protected from light | 15.1% |
| 37°C, protected from light | 57.7% |
| 25°C, exposed to light | 83.5% |
Table 2: Time to Excessive Degradation Under Various Storage Conditions
| Storage Condition | Time to Excessive Degradation |
| 25°C, exposed to light | By Day 14 |
| 37°C, protected from light | By Day 21 |
| 25°C, protected from light | By Day 35 |
"Excessive degradation" is defined as the point at which the concentration of this compound falls below 90% of its initial concentration.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its primary degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector or Fluorescence Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase: 50% Acetonitrile and 50% 0.01M Octane Sulfonate buffer, with the pH adjusted to 2.2 with glacial acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV detection at 223 nm.
-
For higher sensitivity, fluorescence detection with excitation at 224 nm and emission at 350 nm can be used.
-
-
Injection Volume: 25 µL
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and any available degradation product reference standards in the mobile phase.
-
Prepare sample solutions by diluting the formulation with the mobile phase to a suitable concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards. The retention time for this compound is expected to be between 3.6 and 4.0 minutes under these conditions.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.
-
Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 N HCl at 60°C for 48 hours.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 N NaOH at 60°C for 48 hours.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 48 hours.
-
-
Thermal Degradation:
-
Expose solid this compound to a temperature of 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
For each condition, a control sample protected from the stress condition should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: this compound's signaling pathway via D1/D2 receptors.
References
Validation & Comparative
Validating the Efficacy of Pergolide Mesylate in Neuroprotection Assays: A Comparative Guide
For researchers and professionals in the field of drug development, identifying and validating neuroprotective agents is a critical step in the fight against neurodegenerative diseases like Parkinson's. Pergolide Mesylate, a dopamine agonist, has been a subject of interest for its potential neuroprotective properties. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Efficacy in Neuroprotection Assays
The neuroprotective potential of this compound has been evaluated in various in vitro and in vivo models, often in comparison with other dopamine agonists and neuroprotective compounds. The following tables summarize quantitative data from key studies, offering a clear comparison of their efficacy.
In Vitro Neuroprotection Against Ferrous Sulfate-Induced Toxicity
This assay assesses a compound's ability to protect dopaminergic neurons from oxidative stress induced by ferrous sulfate.
| Compound | Concentration Range | Neuroprotective Effect (vs. Ferrous Sulfate Control) | Key Findings |
| This compound | 0.001 - 1 µM | Significant protection of dopaminergic neurons (p<0.0001)[1][2] | Neuroprotection is mediated by dopamine receptor stimulation and requires de novo protein synthesis.[1][2] |
| Pramipexole | 0.01 - 200 µM | Significant protection of dopaminergic neurons (p<0.0001)[1] | Neuroprotection is associated with antioxidant mechanisms and preservation of neurite morphology. |
In Vivo Neuroprotection in the 6-Hydroxydopamine (6-OHDA) Model
The 6-OHDA model is a widely used in vivo model of Parkinson's disease, where the neurotoxin 6-OHDA is injected to selectively destroy dopaminergic neurons.
| Compound | Dosage | Endpoint Measured | Neuroprotective Effect |
| This compound | 0.5 mg/kg, i.p. (7-day pretreatment) | Striatal dopamine and metabolite levels | Almost complete protection against the reduction in striatal dopamine and its metabolites at 1 week post-lesion. |
| Safinamide | 50 and 150 mg/ml (7-day treatment) | Number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNc) | Significant protection of dopaminergic neurons (80% survival at 150 mg/ml). |
In Vivo Neuroprotection in the MPTP Model
The MPTP model is another common in vivo model where the neurotoxin MPTP is administered to induce parkinsonian symptoms and dopaminergic neuron loss.
| Compound | Dosage | Endpoint Measured | Neuroprotective Effect |
| Pramipexole | 0.1 mg/kg/day | Number of tyrosine hydroxylase-immunoreactive (TH-IR) neurons in the substantia nigra (SN) | Completely antagonized the neurotoxic effects of MPTP on TH-IR cell counts. |
| Pramipexole Patch | Dose-dependent | Striatal dopamine and metabolite levels; antioxidant enzyme activity | Prevented the reduction of dopamine and its metabolites; restored antioxidant enzyme activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key neuroprotection assays.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
This protocol describes the induction of a unilateral lesion in the rat brain to model Parkinson's disease.
Materials:
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid solution (0.02% in sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Expose the skull and drill a small burr hole over the target injection site (e.g., medial forebrain bundle or striatum).
-
Prepare a fresh solution of 6-OHDA in the ascorbic acid solution (e.g., 8 µg of free-base 6-OHDA in 4 µL).
-
Slowly lower the Hamilton syringe needle to the predetermined coordinates.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp and allow the animal to recover. Post-operative care, including pain management and hydration, should be provided.
-
Behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) can be performed 2-3 weeks post-lesion to confirm the extent of the lesion before further neuroprotective agent testing.
MPP+ Toxicity Assay in SH-SY5Y Cells
This in vitro assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of MPP+, the active metabolite of MPTP.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Test compounds (e.g., this compound)
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compound for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Introduce MPP+ to the wells at a concentration known to induce significant cell death (e.g., 500 µM - 2 mM), except for the control wells.
-
Incubate the plates for 24-48 hours.
-
Assess cell viability using a standard method like the MTT assay. This involves adding the MTT reagent to the wells, incubating for a few hours, and then measuring the absorbance of the formazan product.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of neuroprotection.
References
A Comparative In Vitro Analysis of Pergolide Mesylate and Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two key dopamine agonists, Pergolide Mesylate and Bromocriptine. Both are ergoline derivatives historically used in the management of Parkinson's disease and hyperprolactinemia. Their primary mechanism of action involves the stimulation of dopamine receptors, but their in vitro pharmacological profiles exhibit notable differences in receptor affinity, selectivity, and functional activity. This analysis is supported by experimental data to assist researchers in selecting the appropriate compound for their specific investigative needs.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential selectivity. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the reported Ki values for Pergolide and Bromocriptine at human dopamine D1, D2, and D3 receptors.
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D1/D2 Selectivity Ratio | D3/D2 Selectivity Ratio | Source |
| Pergolide | 447 | 2.9 (calculated) | 0.86 | 67 | 1 | |
| Bromocriptine | 354 (calculated) | 5.9 | 31.86 (calculated) | 60 | 5.4 |
Note: Some values were calculated based on the reported Ki(D1)/Ki(D2) and Ki(D3)/Ki(D2) ratios from the same study to ensure internal consistency. A higher D1/D2 selectivity ratio indicates greater selectivity for the D2 receptor over the D1 receptor.
From this data, it is evident that both Pergolide and Bromocriptine exhibit a higher affinity for the D2 receptor compared to the D1 receptor. Pergolide, however, demonstrates a notably higher affinity for the D3 receptor subtype compared to Bromocriptine. While both are potent D2 agonists, Pergolide's profile suggests a broader spectrum of activity across the D2-like receptor family.
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For dopamine agonists, a key measure is their effect on the production of cyclic AMP (cAMP), a crucial second messenger. D1-like receptors (D1 and D5) are typically coupled to Gs proteins, which stimulate adenylyl cyclase to increase cAMP levels. Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.
| Compound | Receptor Target | Functional Assay | Potency (EC50) | Efficacy | Source |
| Pergolide | D2S | cAMP Inhibition | 5x lower potency than Bromocriptine | Full Agonist | |
| Bromocriptine | D2S | cAMP Inhibition | ~5x higher potency than Pergolide | Full Agonist | |
| Pergolide | D1 | cAMP Stimulation | Data not available | Agonist | |
| Bromocriptine | D1 | cAMP Modulation | Data not available | Antagonist/Weak Partial Agonist |
In functional assays, both Pergolide and Bromocriptine act as full agonists at the D2S receptor, leading to the inhibition of cAMP production. Notably, Bromocriptine demonstrated approximately five-fold greater potency (lower EC50) than Pergolide in this specific assay. A significant point of differentiation is their activity at the D1 receptor. Pergolide is recognized as a D1 receptor agonist, capable of stimulating cAMP production, whereas Bromocriptine is generally considered to be a D1 antagonist or a very weak partial agonist.
Signaling Pathways and Mechanisms
The differential effects of Pergolide and Bromocriptine can be understood by visualizing their interaction with the D1 and D2 receptor signaling cascades.
A Comparative Guide to Cabergoline and Pergolide Mesylate: Receptor Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent ergoline-derived dopamine agonists: cabergoline and pergolide mesylate. Both compounds have been utilized in the management of hyperprolactinemia and Parkinson's disease, owing to their potent activity at dopamine D2 receptors. However, their broader receptor selectivity profiles, particularly at serotonin receptors, contribute to differences in their therapeutic applications and adverse effect profiles. This document summarizes their binding affinities and functional potencies, outlines the experimental methodologies used to determine these parameters, and visualizes key biological pathways and experimental workflows.
Introduction
Cabergoline and this compound are synthetic ergoline derivatives that act as potent agonists at dopamine D2 receptors.[1][2][3][4] Their primary mechanism of action involves the stimulation of these receptors in the pituitary gland to inhibit prolactin secretion and in the basal ganglia to alleviate motor symptoms of Parkinson's disease.[5] While both drugs share a common primary target, their interactions with other dopamine receptor subtypes and various serotonin (5-HT) receptors differ significantly. These differences in receptor selectivity and potency are critical determinants of their clinical efficacy and are linked to specific adverse effects, most notably the risk of cardiac valvulopathy associated with 5-HT2B receptor agonism.
Receptor Binding Affinity and Functional Potency
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of cabergoline and this compound at various dopamine and serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Receptor Subtype | Parameter | Cabergoline | This compound | Reference |
| Dopamine Receptors | ||||
| D1 | Ki (nM) | >1000 | 447 | |
| D2 | Ki (nM) | 0.61 | ~0.86 | |
| D2S | EC50 (nM) | 0.13 | 0.12 | |
| D3 | Ki (nM) | 1.27 | 0.86 | |
| Serotonin Receptors | ||||
| 5-HT1A | Ki (nM) | 11.7 | 1.8 | |
| 5-HT2A | Ki (nM) | 1.2 | 2.0 | |
| 5-HT2B | Ki (nM) | 1.4 | 0.3 | |
| 5-HT2B | EC50 (nM) | 13 | 0.6 | |
| 5-HT2C | Ki (nM) | 5.1 | 1.6 | |
| 5-HT7 | Ki (nM) | 2.5 | 6.5 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparative studies are prioritized where available.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor. The following is a generalized protocol for a competition binding assay using cell membranes expressing a specific dopamine receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).
-
Radioligand: A high-affinity ligand labeled with a radioisotope, such as [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: Unlabeled cabergoline or this compound for which the affinity is to be determined (the "competitor").
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells: Contain serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.
-
The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
The incubation is terminated by rapid filtration through the glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the log concentration of the test compound to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Dopamine D2 receptor signaling pathway initiated by agonist binding.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Retrospective assessment of the use of extended-release cabergoline in the management of equine pituitary pars intermedia dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. betpharm.com [betpharm.com]
- 3. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pergolide, a potent long-acting dopamine-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacoj.com [pharmacoj.com]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Pergolide Mesylate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pergolide Mesylate, a dopamine agonist used in the treatment of pituitary pars intermedia dysfunction (PPID) in horses, is critical for ensuring its safety and efficacy.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive cross-validation comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for HPLC and Mass Spectrometry methods for the analysis of this compound, compiled from various studies.
Table 1: HPLC Method Validation Parameters for this compound
| Validation Parameter | Result |
| Linearity (R²) | 0.989 to 0.999[4][5] |
| Precision (RSD) | Daily Reproducibility: 1.26% Day-to-Day Variability: 3.52% |
| Specificity | No interference from excipients and degradation products |
Table 2: Mass Spectrometry (LC-MS/MS & UPLC-MS/MS) Method Validation Parameters for this compound
| Validation Parameter | Result |
| Linearity (R²) | ≥ 0.99 |
| Precision (RSD) | Intra-day: < 2.0% Inter-day: 1.4% Within-batch: < 10% |
| Accuracy (% of nominal) | Intra-day: 91% - 93% Inter-day: 99% At LLOQ: -7.3% |
| Limit of Quantitation (LOQ) | 0.15 ng/mL (with SPE) 0.006 ng/mL |
| Limit of Detection (LOD) | 0.002 ng/mL |
Experimental Protocols
Detailed methodologies for both HPLC and Mass Spectrometry are crucial for reproducibility and method transfer.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method used for the stability testing of a compounded oral liquid formulation of this compound.
-
Instrumentation: Waters Alliance 2690 separation module and 2487 detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5-µm particle size.
-
Mobile Phase: A mixture of sodium 1-octanesulfonate with 1.0 mL of glacial acetic acid per L, methanol, and acetonitrile in a 2:1:1 ratio.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: The oral liquid was treated as a suspension. Samples were diluted with a diluent consisting of 5 mg of methionine in 500 mL of 0.01 mol/L HCl mixed with 500 mL of methanol. The diluted sample was then filtered using a polyethersulfone membrane filter.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This protocol is designed for the determination of pergolide in horse plasma for pharmacokinetic studies.
-
Instrumentation: UPLC-MS/MS system.
-
Sample Preparation: A simple protein precipitation method was employed. Methanol was used to precipitate plasma proteins, and the resulting supernatant was injected into the UPLC-MS/MS system. In another method, a solid-phase extraction (SPE) was used for cleaner extracts.
-
Separation: Separation of the analyte was performed on an Xterra column.
-
Detection: Tandem mass spectrometry.
Methodology Visualization
The following diagrams illustrate the experimental workflows and the logical process of cross-validation.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Caption: Logical flow of a cross-validation study.
Discussion
The cross-validation of HPLC and mass spectrometry methods reveals distinct advantages for each technique.
HPLC with UV/Fluorescence Detection: This method is robust, widely available, and cost-effective for routine analysis and stability studies of bulk drug and formulated products. The presented HPLC method demonstrates good linearity and precision. However, its sensitivity may be limited for applications requiring the quantification of low concentrations of this compound, such as in pharmacokinetic studies. While an LC method with fluorescence detection has been developed to improve sensitivity, it may still be less sensitive than mass spectrometry.
LC-MS/MS and UPLC-MS/MS: Mass spectrometry-based methods offer superior sensitivity and selectivity, making them the preferred choice for bioanalytical applications where very low detection limits are necessary. The data indicates that UPLC-MS/MS can achieve significantly lower limits of quantification (LOQ) and detection (LOD) compared to what is typically achievable with HPLC-UV. This high sensitivity is crucial for accurately characterizing the pharmacokinetic profile of this compound in biological matrices like plasma. The sample preparation for LC-MS/MS can be as simple as protein precipitation, allowing for high throughput.
Conclusion
Both HPLC and mass spectrometry are suitable for the analysis of this compound, but their applicability depends on the specific requirements of the study. For quality control of pharmaceutical formulations where concentrations are relatively high, a validated HPLC method provides a reliable and economical solution. Conversely, for pharmacokinetic and other bioanalytical studies requiring high sensitivity to measure trace amounts of the drug in complex biological fluids, LC-MS/MS or UPLC-MS/MS is the indispensable tool. The cross-validation data presented in this guide provides a foundation for researchers to make informed decisions regarding the most appropriate analytical methodology for their work on this compound.
References
- 1. krex.k-state.edu [krex.k-state.edu]
- 2. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound oral liquid at room temerature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurorestorative Effects of Pergolide and Pramipexole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurorestorative properties of two dopamine agonists, Pergolide and Pramipexole. Both compounds, primarily known for their application in managing Parkinson's disease, have demonstrated potential in protecting and restoring neuronal function beyond simple dopamine replacement. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
I. Overview of Neurorestorative Mechanisms
Pergolide, an ergot derivative, exerts its effects primarily through the activation of both D1 and D2 dopamine receptors. Its neuroprotective actions are linked to the induction of anti-apoptotic proteins and the release of neurotrophic factors.
Pramipexole, a non-ergot agonist with a higher affinity for the D3 receptor subtype, showcases a multifaceted neurorestorative profile. Its mechanisms are largely independent of dopamine receptor agonism and are attributed to its potent antioxidant and anti-apoptotic properties, as well as its ability to enhance neurotrophic signaling and inhibit ferroptosis.
II. Quantitative Data on Neurorestorative Effects
The following tables summarize quantitative data from various preclinical studies, providing a comparative look at the efficacy of Pergolide and Pramipexole in different models of neuronal injury.
Table 1: Effects on Neuronal Survival and Dopamine Levels
| Drug | Model | Dosage | Outcome Measure | Result | Reference |
| Pergolide | 6-OHDA-lesioned mice | 0.5 mg/kg, i.p. for 7 days | Striatal Dopamine Levels | Almost complete protection against 6-OHDA-induced reduction (control levels maintained) | [1] |
| Primary mesencephalic cultures (MPP+ toxicity) | 0.1 µM | Dopaminergic Neuron Survival | Partially reversed the toxic effects of 10 µM MPP+ | [2] | |
| Pramipexole | MPTP-treated mice | 0.1 mg/kg/day | TH-immunoreactive cell counts in SNc and VTA | Completely antagonized the neurotoxic effects of MPTP | [3] |
| Global cerebral ischemia/reperfusion rats | 0.5 mg/kg, i.p. for 14 days | Number of surviving neurons in hippocampal CA1 region | Significantly increased the number of surviving neurons | [4] | |
| Lactacystin-lesioned mice | 0.5 mg/kg, i.p. twice daily for 4 weeks | Dopaminergic Neuron Loss in SNc | Significantly attenuated neuron loss | [5] | |
| MPTP-treated mice | 0.84 mg/day (patch) | Striatal Dopamine Levels | Prevented MPTP-induced reduction in a dose-dependent manner |
6-OHDA: 6-hydroxydopamine; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; MPP+: 1-methyl-4-phenylpyridinium; SNc: Substantia nigra pars compacta; VTA: Ventral tegmental area; TH: Tyrosine hydroxylase.
Table 2: Effects on Oxidative Stress and Apoptosis Markers
| Drug | Model | Dosage | Outcome Measure | Result | Reference |
| Pergolide | 6-OHDA-lesioned rats | 0.3 mg/kg/day, i.p. | Malondialdehyde (MDA) levels in temporal lobe | Significant decrease compared to sham-operated rats | |
| Gerbil forebrain ischemia/reperfusion | Not specified | Bcl-2 and Bax protein expression | Induced Bcl-2 expression and reduced Bax expression | ||
| Pramipexole | Traumatic Brain Injury (TBI) in rats | 1.0 mg/kg, i.p. | Glutathione (GSH) levels | Significantly increased | |
| Traumatic Brain Injury (TBI) in rats | 1.0 mg/kg, i.p. | Lipid Peroxidation | Significantly decreased | ||
| MPTP-treated mice | 0.84 mg/day (patch) | Bax/Bcl-2 ratio | Downregulated the ratio | ||
| MPTP-treated mice | 0.84 mg/day (patch) | Caspase-9 and Caspase-3 activity | Inactivated | ||
| Global cerebral ischemia/reperfusion rats | 0.5 mg/kg, i.p. for 14 days | Malondialdehyde (MDA) concentration | Significantly decreased | ||
| Global cerebral ischemia/reperfusion rats | 0.5 mg/kg, i.p. for 14 days | Glutathione (GSH) concentration | Significantly increased |
III. Experimental Protocols
Pergolide in 6-OHDA-Lesioned Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Lesioning: Intracerebroventricular injection of 6-hydroxydopamine (40 µg) with desipramine pretreatment.
-
Drug Administration: Pergolide (0.5 mg/kg, i.p.) was administered daily for 7 days before the 6-OHDA injection.
-
Analysis: Striatal levels of dopamine and its metabolites (DOPAC and HVA) were measured by high-performance liquid chromatography (HPLC) with electrochemical detection one week after the 6-OHDA injection.
Pramipexole in MPTP-Induced Mouse Model
-
Animal Model: 12-month-old C57BL/6 mice.
-
Toxin Administration: MPTP (20 mg/kg, s.c.) was administered twice daily for 2 days.
-
Drug Administration: Pramipexole (0.1 mg/kg/day, i.p.) was given for 3 days prior to and during the 2-day MPTP regimen.
-
Analysis: Stereological quantification of tyrosine hydroxylase (TH) and dopamine transporter (DAT) immunoreactive neurons in the substantia nigra and ventral tegmental area was performed one week after the final MPTP injection.
Pramipexole in a Rat Model of Traumatic Brain Injury (TBI)
-
Animal Model: Adult male Wistar rats.
-
Injury Model: A weight-drop model was used to induce TBI.
-
Drug Administration: Pramipexole (0.25 mg/kg or 1.0 mg/kg, i.p.) was injected at different time intervals post-TBI.
-
Analysis: Neurobehavioral scores were assessed at 48 hours post-TBI. Brain tissues were analyzed for lipid peroxidation, glutathione levels, and the expression of Nrf2 and HO-1 proteins via Western blotting.
IV. Signaling Pathways and Mechanisms of Action
Pergolide: D1/D2 Receptor-Mediated Neuroprotection
Pergolide's neuroprotective effects are initiated by its binding to D1 and D2 dopamine receptors. This dual agonism is thought to trigger downstream signaling cascades that promote neuronal survival. One key mechanism is the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. Furthermore, stimulation of D1 and D2 receptors by Pergolide has been shown to increase the synthesis and secretion of neurotrophic factors such as Nerve Growth Factor (NGF) and Glial cell line-Derived Neurotrophic Factor (GDNF) in astrocytes. These factors then act on neurons to promote their survival and function.
Pramipexole: Multi-Target Neurorestoration
Pramipexole's neurorestorative effects are more diverse and often independent of its dopamine receptor activity.
1. Antioxidant Response via Nrf2/HO-1 Pathway: Pramipexole has been shown to activate the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and increasing levels of glutathione (GSH). This cascade effectively mitigates oxidative stress.
2. Mitochondrial Protection and Anti-Apoptosis: Pramipexole exerts profound anti-apoptotic effects by modulating the mitochondrial pathway of cell death. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-9 and the executioner caspase-3.
3. Neurotrophic Support and Structural Plasticity: Pramipexole has been demonstrated to increase the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, activates downstream signaling pathways, including the mTOR and ERK pathways, which are crucial for promoting dendrite arborization, increasing soma size, and enhancing overall structural plasticity of neurons.
V. Conclusion
Both Pergolide and Pramipexole exhibit significant neurorestorative effects, albeit through distinct primary mechanisms. Pergolide's neuroprotection appears to be more reliant on its function as a D1/D2 dopamine receptor agonist, leading to the induction of anti-apoptotic proteins and neurotrophic factors. In contrast, Pramipexole demonstrates a broader, multi-target approach that is largely independent of dopamine receptor stimulation. Its potent antioxidant and direct anti-apoptotic actions, coupled with its ability to enhance structural plasticity through neurotrophic pathways and inhibit ferroptosis, position it as a compelling candidate for neurorestorative therapies.
The choice between these agents in a therapeutic development context may depend on the specific pathology being targeted. For conditions where oxidative stress and mitochondrial dysfunction are primary drivers, Pramipexole's mechanisms may offer a more direct and robust intervention. Conversely, in scenarios where enhancing endogenous neurotrophic support is the main goal, the receptor-mediated effects of Pergolide could be advantageous. Further head-to-head studies focusing on these distinct molecular pathways are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPK-ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that apomorphine and pergolide induce rotation in rats by different actions on D1 and D2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CREB phosphorylation in nucleus accumbens underlies sustained recovery of sensorimotor gating following repeated D2-like receptor agonist treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Synergy: A Comparative Guide to Pergolide Mesylate and MAO-B Inhibitors in Parkinson's Disease Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of Parkinson's disease (PD) remains a significant challenge, with current therapeutic strategies primarily focused on symptomatic relief by replenishing or mimicking the action of dopamine in the brain. While monotherapy with dopamine agonists or monoamine oxidase-B (MAO-B) inhibitors is a common approach, the progressive nature of the disease often necessitates combination therapies. This guide explores the theoretical synergistic potential of combining Pergolide Mesylate, a potent dopamine D1/D2 receptor agonist, with MAO-B inhibitors.
It is crucial to note that while the individual efficacy of both drug classes is well-documented, direct clinical or preclinical studies specifically investigating the synergistic effects of their combination are notably absent in the current scientific literature. This guide, therefore, provides a comparative analysis based on their distinct yet complementary mechanisms of action, offering a rationale for future research into this promising therapeutic strategy.
Mechanisms of Action: A Two-Pronged Approach to Enhancing Dopaminergic Neurotransmission
The potential synergy between this compound and MAO-B inhibitors lies in their different but complementary effects on the dopamine signaling pathway.
-
This compound: As a direct dopamine agonist, this compound stimulates postsynaptic dopamine D1 and D2 receptors, mimicking the effect of endogenous dopamine.[1][2] This direct stimulation helps to alleviate the motor symptoms of Parkinson's disease, such as bradykinesia, rigidity, and tremor.[3]
-
MAO-B Inhibitors (e.g., Selegiline, Rasagiline): These agents work by selectively and irreversibly inhibiting the monoamine oxidase-B enzyme.[4] This enzyme is primarily responsible for the breakdown of dopamine in the brain.[5] By inhibiting MAO-B, these drugs increase the synaptic concentration and prolong the availability of dopamine that is released from remaining dopaminergic neurons.
The theoretical synergy arises from the combination of direct receptor stimulation by this compound and the preservation of endogenous and synthesized dopamine by MAO-B inhibitors. This dual action could potentially lead to a more sustained and potent dopaminergic effect than could be achieved with either agent alone.
Comparative Analysis of this compound and MAO-B Inhibitors
| Feature | This compound | MAO-B Inhibitors (Selegiline, Rasagiline) |
| Primary Mechanism | Direct Dopamine D1/D2 Receptor Agonist | Irreversible Inhibition of MAO-B Enzyme |
| Effect on Dopamine | Mimics the action of dopamine at the receptor level | Increases synaptic availability of endogenous dopamine |
| Metabolism | Extensive liver metabolism | Selegiline: Liver (CYP2B6); Rasagiline: Liver (CYP1A2) |
| Bioavailability | Information not readily available | Selegiline: ~10% (oral); Rasagiline: ~36% |
| Half-life | Long half-life, allowing for sustained receptor stimulation | Selegiline: ~1.5 hours (pharmacokinetic); Rasagiline: ~3 hours (pharmacokinetic). Pharmacodynamic effect is longer due to irreversible inhibition. |
| Common Side Effects | Nausea, dizziness, hallucinations, potential for cardiac valvulopathy | Nausea, headache, insomnia (Selegiline), flu-like symptoms (Rasagiline) |
| Neuroprotective Potential | Suggested through antioxidant and free radical scavenging properties in preclinical studies. | Suggested through various mechanisms, including reduction of oxidative stress from dopamine metabolism. |
Experimental Protocols for Investigating Synergy
Given the absence of direct studies, the following outlines hypothetical experimental protocols that could be employed to investigate the synergistic effects of this compound and MAO-B inhibitors.
Preclinical In Vivo Model
-
Animal Model: A well-established neurotoxin-induced rodent model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or MPTP model, would be suitable.
-
Treatment Groups:
-
Vehicle Control
-
This compound monotherapy
-
MAO-B inhibitor (e.g., Selegiline or Rasagiline) monotherapy
-
Combination of this compound and MAO-B inhibitor
-
-
Behavioral Assessments: Motor function would be assessed using tests such as the rotarod test, cylinder test, and apomorphine-induced rotation test to quantify improvements in motor coordination and asymmetry.
-
Neurochemical Analysis: Post-mortem analysis of striatal tissue using high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites (DOPAC and HVA) would quantify the neurochemical effects of the treatments.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum would be used to assess the degree of dopaminergic neuron survival and neuroprotection.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
A Comparative Analysis of Pergolide Mesylate and Newer Dopamine Agonists in Long-Term Neurological Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety of the ergot-derived dopamine agonist, Pergolide Mesylate, against newer non-ergot dopamine agonists such as Pramipexole, Ropinirole, and Rotigotine. The following sections present quantitative data from clinical studies, detailed experimental methodologies, and visualizations of relevant biological pathways to support an evidence-based evaluation.
Executive Summary
This compound, a potent D1/D2 dopamine receptor agonist, has demonstrated efficacy in managing motor symptoms of Parkinson's disease. However, its long-term use is strongly associated with an increased risk of cardiac valvular fibrosis, a serious adverse effect that has led to its withdrawal from many markets. Newer, non-ergot dopamine agonists (e.g., Pramipexole, Ropinirole, Rotigotine) exhibit a more selective affinity for D2 and D3 receptor subfamilies and have shown a significantly lower risk of cardiac valvulopathy, making them the preferred first-line treatment options in clinical practice. While efficacy in motor symptom control is broadly comparable, differences in side-effect profiles and the risk of motor complications exist and warrant careful consideration.
Data Presentation: Efficacy and Safety
The following tables summarize quantitative data from various long-term clinical studies comparing this compound with newer dopamine agonists.
Table 1: Long-Term Efficacy in Motor Symptom Control (Unified Parkinson's Disease Rating Scale - UPDRS)
| Dopamine Agonist | Study Duration | Patient Population | Mean Change in UPDRS Motor Score (Part III) from Baseline | Key Findings & Citations |
| Pergolide | 8 months | Advanced Parkinson's Disease (add-on to L-dopa) | Significant decrease (quantitative data not specified) | Average UPDRS scores decreased significantly with no statistical difference between pergolide and pramipexole.[1] |
| Pramipexole | 8 months | Advanced Parkinson's Disease (add-on to L-dopa) | Significant decrease (quantitative data not specified) | Average UPDRS scores decreased significantly with no statistical difference between pergolide and pramipexole.[1] |
| Ropinirole | 6 months | Early Parkinson's Disease | 24% improvement | Ropinirole-treated patients had a significantly greater percentage improvement in UPDRS motor score than patients who received placebo (-3%). |
| Rotigotine | Up to 6 years (open-label extension) | Early-stage Parkinson's Disease | Mean UPDRS II+III total scores remained below double-blind baseline for up to 2 years of open-label treatment. | Transdermal rotigotine was generally well-tolerated for up to 6 years.[2] |
Table 2: Incidence of Motor Complications
| Dopamine Agonist | Study Duration | Incidence of Dyskinesia | Incidence of "Off" Time | Key Findings & Citations |
| Pergolide | 3 years (monotherapy vs. Levodopa) | Approx. 20% | Not specified | Time to onset of dyskinesia was significantly delayed in the pergolide group compared with the levodopa group (approx. 40%). |
| Pramipexole | 6 months (add-on to Levodopa) | Not specified | -2.8 hours/day | Mean absolute change in "off" time from baseline was -2.8 hours with pramipexole.[3] |
| Ropinirole | 5 years (monotherapy vs. Levodopa) | Significantly lower than Levodopa | Not specified | A study of ropinirole versus levodopa found that for patients who developed dyskinesia, the incidence was significantly lower in the ropinirole group. |
| Rotigotine | 6 months (add-on to Levodopa) | Not specified | -2.5 hours/day | Mean absolute change in "off" time from baseline was -2.5 hours with rotigotine.[3] |
Table 3: Comparative Safety Profile - Cardiac Valvulopathy
| Dopamine Agonist | Study Design | Prevalence of Moderate-to-Severe Valve Regurgitation | Key Findings & Citations |
| Pergolide | Case-control | 23% | Pergolide and cabergoline, but not non–ergot-derived dopamine agonists, increased risk for valvular heart disease. |
| Cabergoline | Case-control | 29% | Pergolide and cabergoline, but not non–ergot-derived dopamine agonists, increased risk for valvular heart disease. |
| Non-ergot Agonists (Pramipexole, Ropinirole) | Case-control | 0% | Non-ergot-derived dopamine agonists did not show an increased risk of valvular heart disease compared to controls. |
| Control Group | Case-control | 6% |
Experimental Protocols
Unified Parkinson's Disease Rating Scale (UPDRS) Assessment
The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease. It is divided into four parts:
-
Part I: Mentation, Behavior, and Mood (e.g., intellectual impairment, thought disorder, depression, motivation/initiative).
-
Part II: Activities of Daily Living (e.g., speech, swallowing, handwriting, dressing, walking).
-
Part III: Motor Examination (e.g., tremor, rigidity, finger taps, gait).
-
Part IV: Complications of Therapy (e.g., dyskinesias, motor fluctuations).
Each item is scored on a 0-4 scale, with 0 representing no impairment and 4 representing severe impairment. The total score reflects the overall disability of the patient. In the cited long-term efficacy studies, the UPDRS, particularly the motor subscale (Part III), was a primary endpoint. Patients were typically assessed at baseline and at regular intervals throughout the study duration by trained neurologists.
Assessment of Cardiac Valvulopathy
The primary method for assessing cardiac valve function in the cited studies was transthoracic echocardiography. The protocol generally involved:
-
Patient Selection: Patients with a history of Parkinson's disease treated with a dopamine agonist for a specified duration (e.g., >12 months) were recruited. A control group of individuals not taking dopamine agonists, matched for age, sex, and other relevant clinical characteristics, was also included.
-
Echocardiographic Examination: Standard transthoracic echocardiography was performed by experienced cardiologists who were often blinded to the patient's medication. The examination included 2D, M-mode, and Doppler imaging of the aortic, mitral, and tricuspid valves.
-
Assessment of Valvular Regurgitation: The presence and severity of valvular regurgitation were graded on a scale (e.g., 0 = none, 1 = trace, 2 = mild, 3 = moderate, 4 = severe). The presence of moderate to severe regurgitation was a key outcome measure.
-
Morphological Assessment: The morphology of the valve leaflets and supporting structures was also examined for any abnormalities, such as thickening or restricted motion.
Visualizations
Dopamine Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by D1-like and D2-like dopamine receptors. Pergolide acts as an agonist at both D1 and D2 receptors, while newer agents are more selective for the D2-like family.
Caption: D1 Receptor Signaling Pathway.
Caption: D2 Receptor Signaling Pathway.
Experimental Workflow for Comparative Clinical Trials
The following diagram outlines a typical workflow for a long-term, randomized, double-blind, controlled clinical trial comparing the efficacy and safety of different dopamine agonists.
Caption: Clinical Trial Workflow.
References
- 1. Pramipexole and pergolide in the treatment of depression in Parkinson's disease: a national multicentre prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term safety and tolerability of rotigotine transdermal system in patients with early-stage idiopathic Parkinson's disease: a prospective, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of pramipexole and transdermal rotigotine in advanced Parkinson's disease: a double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Showdown: Pergolide vs. Ropinirole in a Preclinical Model of Parkinson's Disease
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the dopamine agonists Pergolide and Ropinirole in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. We delve into their comparative efficacy in reversing motor deficits, outline the experimental methodologies employed, and visualize their distinct signaling pathways.
Pergolide, an ergot-derivative, and Ropinirole, a non-ergot compound, have both been utilized in the management of Parkinson's disease. While clinically their efficacy is considered comparable, preclinical in vivo studies offer a controlled environment to dissect their pharmacological profiles.[1] This guide synthesizes available data to illuminate their performance in a head-to-head preclinical comparison.
Comparative Efficacy: Rotational Behavior
A key metric for evaluating the efficacy of dopamine agonists in the unilateral 6-OHDA lesion model is the induction of contralateral rotations. This behavior is a direct result of the stimulation of supersensitive dopamine receptors in the dopamine-depleted striatum. A direct comparative study evaluated the effects of Pergolide and Ropinirole on circling behavior in 6-OHDA-lesioned rats. The results indicate that Pergolide is more potent and has a longer-lasting effect than Ropinirole in inducing rotational behavior.[2]
| Drug | Efficacy in Inducing Contralateral Rotations | Duration of Action | Implied Receptor Activity |
| Pergolide | More vigorous and sustained circling response | Long-lasting | D1 and D2 receptor activation |
| Ropinirole | Less effective in inducing circling behavior | Shorter duration compared to Pergolide | Primarily D2/D3 receptor activation |
Table 1: Comparative Efficacy of Pergolide and Ropinirole on Rotational Behavior in 6-OHDA Lesioned Rats. Data synthesized from a direct comparative study which suggests that dopamine agonists with both D1 and D2 receptor activity, like Pergolide, are more effective in this model.[2]
Mechanism of Action: Distinct Receptor Profiles
The differential effects of Pergolide and Ropinirole on motor behavior can be attributed to their distinct dopamine receptor affinities. Pergolide is a potent agonist at both D1 and D2 dopamine receptors.[3][4] In contrast, Ropinirole exhibits a higher affinity for D2 and D3 receptors, with negligible action on D1 receptors. This difference in receptor engagement likely underlies the more robust rotational behavior observed with Pergolide in the 6-OHDA model, as synergistic activation of both D1 and D2 receptors is thought to be crucial for a full motor response.
Signaling Pathways
Caption: Signaling pathways of Pergolide and Ropinirole.
Neuroprotective Potential
Beyond symptomatic relief, the potential for neuroprotection is a critical area of investigation. Studies on Pergolide have shown that pretreatment can almost completely protect against the reduction in striatal dopamine and its metabolites induced by 6-OHDA. This suggests that Pergolide may have a neuroprotective effect on dopaminergic neurons. The mechanisms underlying this potential neuroprotection may involve its effects on presynaptic autoreceptors and the induction of antioxidant enzymes like Cu/Zn superoxide dismutase. While Ropinirole has also been suggested to have antioxidant effects in vivo, the evidence for its neuroprotective capabilities in preclinical models is still under investigation.
Experimental Protocols
A standardized and reproducible experimental protocol is paramount for the in vivo comparison of therapeutic agents. The 6-OHDA-lesioned rat model is a widely accepted preclinical model of Parkinson's disease.
6-OHDA Lesioning Protocol (Unilateral)
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB).
-
6-OHDA Injection: A solution of 6-hydroxydopamine (typically 8-16 µg in 2-4 µl of saline with 0.02% ascorbic acid) is infused unilaterally into the MFB over several minutes. The contralateral side serves as a control.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and softened food.
-
Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine-induced rotations) or post-mortem neurochemical analysis (e.g., HPLC measurement of striatal dopamine levels). A successful lesion is generally considered to be >90% depletion of striatal dopamine.
Behavioral Assessment: Rotational Behavior
-
Drug Administration: Following a washout period after lesion confirmation, animals are administered either Pergolide, Ropinirole, or a vehicle control (e.g., saline). The route of administration is typically intraperitoneal (i.p.) or subcutaneous (s.c.).
-
Acclimation: Animals are placed in a circular arena and allowed to acclimate for a short period.
-
Data Recording: The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are recorded for a defined period (e.g., 60-120 minutes). Automated video tracking systems are often used for accurate quantification.
-
Data Analysis: The net contralateral rotations (contralateral minus ipsilateral) are calculated and compared between treatment groups using appropriate statistical methods.
Caption: Workflow for comparing Pergolide and Ropinirole.
Conclusion
Direct in vivo comparison in the 6-OHDA rat model of Parkinson's disease suggests that Pergolide is more effective than Ropinirole at reversing motor deficits, as measured by rotational behavior. This difference is likely attributable to Pergolide's dual agonist activity at both D1 and D2 dopamine receptors, in contrast to Ropinirole's more selective D2/D3 receptor profile. Furthermore, preclinical evidence points towards a potential neuroprotective effect of Pergolide, a characteristic that warrants further investigation for both compounds. This guide provides a foundational understanding for researchers designing and interpreting preclinical studies aimed at evaluating and comparing novel and existing dopaminergic therapies for Parkinson's disease.
References
- 1. Comparing dopamine agonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of repeated administration of dopamine agonists on circling behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Pergolide Mesylate Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to validate the treatment response of Pergolide Mesylate in various conditions. It includes objective comparisons with alternative treatments, supported by experimental data, and detailed methodologies for key experiments.
This compound is a potent dopamine receptor agonist that has been utilized in the management of Parkinson's disease, hyperprolactinemia, and equine pituitary pars intermedia dysfunction (PPID), also known as Equine Cushing's Disease.[1][2] Validating the therapeutic response to Pergolide is crucial for optimizing treatment efficacy and patient outcomes. This guide explores the established and potential biomarkers for monitoring treatment response across these conditions.
Comparison of this compound and Alternatives
The efficacy of this compound can be evaluated by comparing its performance with other dopamine agonists. Key parameters include the impact on specific biomarkers and clinical outcomes.
Hyperprolactinemia
In the treatment of hyperprolactinemia, the primary biomarker is the serum prolactin level. Pergolide has been shown to be as effective as Bromocriptine in lowering prolactin levels and resolving associated symptoms.
| Treatment | Dosage | Prolactin Level Suppression | Clinical Outcome (Galactorrhea Disappearance) | Clinical Outcome (Menstruation Return) | Reference |
| This compound | 50 µ g/day (median optimal dose) | >80% | 96% of patients | 90% of patients | [3][4] |
| Bromocriptine | 5 mg/day (median optimal dose) | >80% | 87% of patients | 96% of patients | [3] |
Parkinson's Disease
For Parkinson's disease, clinical scoring systems such as the Unified Parkinson's Disease Rating Scale (UPDRS) are the standard for assessing treatment response, as reliable molecular biomarkers are still under investigation. Pergolide, as an adjunct to levodopa, has demonstrated greater efficacy in improving motor and daily living scores compared to Bromocriptine in short-term trials.
| Treatment (adjunctive to Levodopa) | Average Daily Dose | Improvement in Daily Living Scores (p-value) | Improvement in Motor Scores (p-value) | Patient/Physician Preference | Reference |
| This compound | 2.3 +/- 0.8 mg | p = 0.020 | p = 0.038 | Preferred over Bromocriptine | |
| Bromocriptine | 24.2 +/- 8.4 mg | - | - | - |
While specific molecular biomarkers for monitoring Pergolide response in Parkinson's disease are not yet established, potential candidates under investigation for dopamine agonist therapies in general include markers of dopamine metabolism (e.g., homovanillic acid in CSF), neuroinflammation (e.g., C-reactive protein), and proteins associated with neurodegeneration (e.g., α-synuclein, DJ-1). Further research is needed to validate their utility in the context of Pergolide treatment.
Equine Pituitary Pars Intermedia Dysfunction (PPID)
In horses with PPID, the key biomarker for monitoring treatment response is the plasma Adrenocorticotropic Hormone (ACTH) concentration. Cabergoline has emerged as a viable alternative to Pergolide, offering a long-acting injectable formulation.
| Treatment | Dosage | Outcome on ACTH Levels | Owner-Reported Clinical Improvement | Reference |
| This compound | 2 µg/kg once daily (starting dose) | Significant reduction | >75% of horses showed improvement | |
| Cabergoline (extended-release injection) | 0.005 mg/kg once weekly (low dose) | Significant reduction (from 153 pg/mL to 57 pg/mL after a single dose) | 78.3% of horses (low dose) |
Experimental Protocols
Accurate and consistent measurement of biomarkers is fundamental to validating treatment response. Below are detailed methodologies for the key biomarkers discussed.
Measurement of Serum Prolactin (Human)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying human prolactin levels in serum. This is a sandwich immunoassay where the prolactin in the sample is bound between a capture antibody coated on a microplate and a detection antibody conjugated to an enzyme. The enzyme's reaction with a substrate produces a measurable signal proportional to the prolactin concentration.
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature.
-
Centrifuge to separate the serum.
-
Serum can be stored at 2-8°C for up to 24 hours or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (based on a typical commercial ELISA kit):
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standards, controls, and patient serum samples to the appropriate wells of the anti-prolactin antibody-coated microplate.
-
Add 100 µL of the enzyme-conjugated anti-prolactin antibody to each well.
-
Incubate for 30-60 minutes at room temperature (or 37°C, depending on the kit).
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the chromogen substrate solution (e.g., TMB) to each well and incubate for 10-15 minutes in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., sulfuric acid).
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the prolactin concentration of the samples by comparing their absorbance to the standard curve generated from the standards of known concentrations.
-
Measurement of Plasma ACTH (Equine)
Principle: Chemiluminescent immunoassay is a highly sensitive method used for measuring equine ACTH concentrations. This assay involves an antibody-antigen reaction where one of the components is labeled with a chemiluminescent substance. The light emitted from the reaction is measured and is proportional to the concentration of ACTH in the sample.
Protocol:
-
Sample Collection and Handling:
-
Collect at least 2 ml of whole blood into an EDTA tube (purple top).
-
Immediately chill the sample on ice or in a refrigerator. This is critical as ACTH is unstable at room temperature.
-
Centrifuge the sample at 4°C within 4 hours of collection to separate the plasma.
-
Transfer the plasma to a plastic vial and freeze at -20°C or -80°C if not being shipped the same day.
-
Ship the frozen plasma on ice packs for overnight delivery to the laboratory.
-
-
Assay Procedure (based on a typical automated chemiluminescent immunoassay):
-
The plasma sample is introduced into the automated analyzer.
-
The sample is incubated with acridinium-ester-labeled anti-ACTH antibodies and biotinylated anti-ACTH antibodies, forming a sandwich complex with the ACTH in the sample.
-
Streptavidin-coated magnetic particles are added to bind the biotinylated antibody.
-
The reaction mixture is magnetically separated, and unbound materials are washed away.
-
Trigger solutions are added to initiate the chemiluminescent reaction.
-
The light emitted is measured by a luminometer, and the ACTH concentration is calculated based on a standard curve.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
This compound acts as an agonist at Dopamine D2 receptors. The following diagram illustrates the canonical G-protein-mediated downstream signaling pathway following D2 receptor activation.
Caption: this compound activates the Dopamine D2 receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow for Biomarker Validation
The validation of a biomarker for treatment response follows a structured workflow to ensure its analytical and clinical validity.
Caption: A general workflow for the discovery and validation of a clinical biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. pishtazteb.com [pishtazteb.com]
- 3. Update on Treatments for Parkinson's Disease Motor Fluctuations – An International Parkinson and Movement Disorder Society Evidence‐Based Medicine Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motor Symptom Variability in Parkinson's Disease: Implications for Personalized Trial Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pergolide Mesylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Pergolide mesylate, a potent ergot alkaloid derivative, requires stringent disposal procedures due to its classification as a hazardous substance.[1][2] This guide provides essential, step-by-step information for the safe disposal of this compound, adhering to regulatory guidelines and promoting a secure laboratory environment.
Hazard Profile and Regulatory Overview
This compound is classified as a hazardous substance, very toxic by inhalation, in contact with skin, and if swallowed.[1] Animal studies indicate that ingestion of less than 5 grams may be fatal.[1] Consequently, its disposal is regulated by federal and state environmental protection agencies. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3] A key regulation, Subpart P, specifically prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.
Transportation and Waste Classification:
For transportation purposes, this compound falls under the category of ALKALOIDS, SOLID, N.O.S., with a UN Number of 1544 and a Hazard Class of 6.1 (Poison). This classification underscores the need for careful handling and disposal by licensed waste management services.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Safety glasses
-
Gloves
-
Dust respirator
-
Protective clothing
2. Managing Spills:
In the event of a spill, immediate and careful action is required to prevent contamination and exposure.
-
Minor Spills:
-
Clean up spills immediately.
-
Use dry clean-up procedures to avoid generating dust.
-
Dampen the material with water to prevent dusting before sweeping.
-
Vacuuming is an option, but the vacuum cleaner must be fitted with a HEPA-type exhaust microfilter and be designed for explosion-proof use.
-
Collect the swept or vacuumed material into a suitable, clearly labeled container for hazardous waste.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency responders, providing the location and nature of the hazard.
-
3. Waste Collection and Storage:
-
All waste containing this compound, including contaminated labware and PPE, must be collected in designated hazardous waste containers.
-
These containers must be clearly labeled as "Hazardous Waste" and specify the contents (this compound).
-
Store the waste containers in a secure, designated area away from incompatible materials, particularly oxidizing agents.
4. Final Disposal:
-
This compound and its container must be disposed of as hazardous waste.
-
Consult with a licensed hazardous waste management authority to arrange for proper disposal. The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.
-
Do not dispose of this compound down the drain or in household trash. Flushing pharmaceuticals can lead to the contamination of water supplies.
-
Puncture empty containers to prevent reuse before disposal through an authorized landfill.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes key identification and classification numbers for this compound.
| Identifier/Classification | Value | Reference |
| UN Number | 1544 | |
| DOT Hazard Class | 6.1 | |
| Packing Group | II | |
| IMDG Class | 6.1 |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety protocols and the most current local, state, and federal regulations.
References
Personal protective equipment for handling Pergolide Mesylate
Safe Handling Protocol: Pergolide Mesylate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and critical safety data to ensure minimal exposure and safe laboratory practices.
1. Hazard Identification and Toxicity
This compound is a potent dopamine receptor agonist classified as a hazardous substance. It is considered very toxic if inhaled, brought into contact with the skin, or swallowed[1]. The substance is fatal if swallowed[2]. Animal studies indicate that ingestion of less than 5 grams could be fatal or cause serious health damage to an individual[1]. Furthermore, there is limited evidence of a carcinogenic effect, and it may impair fertility or pose a risk of harm to unborn children[1]. Long-term or prolonged exposure may lead to damage to the central nervous system and cardiovascular system.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound.
| Route of Administration | Species | LD50 Value | Reference |
| Oral | Rat | >15 mg/kg | |
| Oral | Rat | 8.4 mg/kg | |
| Oral | Mouse | 54 mg/kg | |
| Intravenous | Rat | 0.59 mg/kg | |
| Intravenous | Mouse | 11.6 mg/kg | |
| Intraperitoneal | Mouse | 100 mg/kg | |
| Intraperitoneal | Rat | 6.3 mg/kg |
2. Personal Protective Equipment (PPE) Requirements
Based on the quantity of this compound being handled, the required level of PPE varies. It is critical to select and use the appropriate equipment to prevent personal exposure.
| PPE Category | Specification | Recommended Use Cases |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile or rubber gloves. A glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended for brief contact. | Required for all handling activities. Contaminated gloves must be replaced immediately. |
| Eye & Face Protection | Chemical safety glasses with side shields. A face shield should be used in addition to safety glasses where splashing or dust generation is possible. | Required for all handling activities. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or higher. | Required when handling the powder form, especially when dust may be generated. |
| Self-contained breathing apparatus (SCBA). | Required for major spill cleanup and may be necessary for manufacturing operations. | |
| Body Protection | Laboratory coat. | Suitable for handling quantities up to 500 grams. |
| Disposable, low-permeability coverall. | Recommended for quantities up to 1 kilogram. | |
| Air-supplied full-body suit. | May be required for manufacturing operations involving large quantities. | |
| Foot Protection | Protective shoe covers. | Recommended when handling quantities over 1 kilogram or during manufacturing. |
3. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely managing this compound from receipt to disposal.
Step 1: Preparation and Pre-Handling
-
Training: Ensure all personnel are trained on the hazards of this compound and have read the Safety Data Sheet (SDS).
-
Area Designation: Designate a specific, well-ventilated area for handling. An exhaust ventilation system should be used where dust may be formed.
-
Emergency Equipment: Confirm that an eye wash unit and safety shower are readily accessible and operational.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Step 2: Handling and Use
-
Avoid Contamination: Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust. Do not crush tablets, as this can increase the risk of exposure.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even after wearing gloves.
Step 3: Spill Management
-
Minor Spills (Powder):
-
Immediately clean up spills.
-
Wear appropriate PPE, including a dust respirator.
-
Use dry clean-up methods; avoid sweeping dry powder.
-
Dampen the material with water to prevent dusting before carefully sweeping it up.
-
Alternatively, use a vacuum cleaner fitted with a HEPA filter.
-
Place the collected waste into a suitable, sealed container for disposal.
-
-
Major Spills:
-
Evacuate all personnel from the area and move upwind.
-
Alert emergency responders.
-
Only trained personnel equipped with full-body protective clothing and a self-contained breathing apparatus should address the spill.
-
Step 4: Storage
-
Container: Keep the container securely sealed in a dry, cool, and well-ventilated place.
-
Security: Store the material in a locked cabinet or area to restrict access.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
-
Light Sensitivity: Protect from light. Studies have shown that this compound is unstable when exposed to light in aqueous solutions.
Step 5: Disposal Plan
-
Waste Classification: this compound and its container must be treated as hazardous waste.
-
Disposal Procedure: All waste must be disposed of in accordance with local, state, and federal regulations.
-
Container Disposal: Empty containers may contain residual dust and should be handled with the same precautions as the product itself. Puncture containers to prevent reuse before disposal at an authorized landfill.
Visual Workflow and Control Diagrams
The following diagrams illustrate the operational workflow for handling this compound and the hierarchy of controls for mitigating exposure.
Caption: Operational workflow for handling this compound.
Caption: Hierarchy of controls for managing chemical exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
